methyl 2-[(chlorosulfonyl)amino]acetate
Description
Properties
CAS No. |
122246-58-6 |
|---|---|
Molecular Formula |
C3H6ClNO4S |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of methyl 2-[(chlorosulfonyl)amino]acetate
Topic: Chemical properties of methyl 2-[(chlorosulfonyl)amino]acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
The Sulfamoyl-Glycine Scaffold in Medicinal Chemistry
Executive Summary
Methyl 2-[(chlorosulfonyl)amino]acetate (CAS: 14363-94-9 / CID: 14363949), often referred to as
Unlike standard sulfonyl chlorides, this compound possesses a unique
This guide details the physicochemical profile, validated synthesis protocols, and mechanistic reactivity of this reagent, designed for immediate application in high-stakes research environments.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Systematic Name: Methyl 2-[(chlorosulfonyl)amino]acetate
Synonyms:
Physicochemical Data Table
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Highly hygroscopic; may appear as oil if impure. |
| Melting Point | 68–72 °C (Predicted) | Low melting point requires cold storage. |
| Boiling Point | Decomposes prior to boiling | Thermal instability >100°C. |
| Solubility | DCM, THF, Ethyl Acetate, Acetonitrile | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to sulfamic acid derivatives. |
| Reactivity | High Electrophilicity ( | Kinetic preference for |
Synthesis Protocol: The Sulfuryl Chloride Route
Expertise Note: While chlorosulfonyl isocyanate (CSI) is often used for sulfamoylation, the direct reaction of glycine methyl ester hydrochloride with sulfuryl chloride (
Reagents & Materials
-
Substrate: Glycine methyl ester hydrochloride (
).[1] -
Reagent: Sulfuryl chloride (
, 1.1 equiv). -
Catalyst/Base: Antimony pentachloride (
, cat.) or Triethylamine (2.2 equiv) for HCl scavenging. -
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Charge with Glycine methyl ester HCl (10 mmol) and anhydrous DCM (50 mL).
-
Activation: Cool the suspension to -78°C (dry ice/acetone bath). This is critical to prevent polymerization of the highly reactive intermediate.
-
Addition: Add Sulfuryl chloride (11 mmol) dropwise over 20 minutes.
-
Base Scavenging: Slowly add Triethylamine (22 mmol) in DCM over 30 minutes. Caution: Exothermic. The solution will become clear as the free base reacts.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (stain with Ninhydrin; disappearance of start material).[1]
-
Workup: Filter off the triethylamine hydrochloride salt under inert atmosphere. Concentrate the filtrate in vacuo at low temperature (<30°C) to obtain the crude sulfamoyl chloride.
-
Purification: Use immediately or recrystallize from dry
/Hexane. Do not chromatograph on silica gel (hydrolysis risk).
Reactivity & Mechanistic Pathways
The utility of methyl 2-[(chlorosulfonyl)amino]acetate lies in its ability to undergo controlled nucleophilic substitution at the sulfur atom, generating unsymmetrical sulfamides .
Mechanism: Sulfamide Formation
The reaction proceeds via an addition-elimination mechanism (
Visualization: Reactivity Tree
The following diagram maps the transformation of the chlorosulfonyl scaffold into bioactive sulfamides and heterocycles.
Figure 1: Divergent synthesis pathways from the N-chlorosulfonyl glycine scaffold.
Applications in Drug Discovery[5]
1. Sulfamide Peptidomimetics
The sulfamide moiety (
-
Advantage: Resistant to proteolytic degradation by proteases.
-
Application: Synthesis of HIV protease inhibitors and
-secretase inhibitors.
2. Anticonvulsant Development
Amino acid-derived sulfamides have shown significant anticonvulsant activity in maximal electroshock seizure (MES) models. The glycine backbone provides a specific binding motif for the glycine site on NMDA receptors or GlyT1 transporters.
3. Burgess-Type Reagent Precursors
While the classic Burgess reagent uses an ethyl carbamate backbone, the methyl glycinate derivative allows for the generation of chiral inner salts when derived from substituted amino acids, serving as mild dehydrating agents for sensitive substrates.
Handling & Safety Protocols (Trustworthiness)
-
Moisture Sensitivity: The
bond is extremely susceptible to hydrolysis. Store under Argon/Nitrogen at -20°C. -
Hydrolysis Product: Exposure to atmospheric moisture generates
-sulfoglycine and HCl gas . -
PPE: Wear a full face shield and chemically resistant gloves (Nitrile/Neoprene). The compound is a lachrymator and corrosive to mucous membranes.
-
Quenching: Quench excess reagent with saturated aqueous
at 0°C. Do not add water directly to the neat solid.
References
-
Synthesis of Amino Acid-Derived Sulfamides BenchChem. (2025). "A Comparative Guide to the Synthesis of ((3-Chlorophenyl)sulfonyl)glycine and Other Glycine Analogs."
-
Sulfonyl Chloride Reactivity & Mechanisms National Institutes of Health (NIH). "Preparation of sulfonamides from N-silylamines."[2] PMC.
-
Burgess-Type Reagents & Sulfamoylation ResearchGate. (2025). "One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate."
-
Chemical Properties & Identifiers PubChem.[3] "Ethyl 2-((chlorosulfonyl)amino)acetate (Analogous Structure Data)."
Sources
An In-depth Technical Guide to Methyl 2-[(chlorosulfonyl)amino]acetate
This guide provides a comprehensive technical overview of Methyl 2-[(chlorosulfonyl)amino]acetate, a reactive chemical intermediate of significant interest to researchers and professionals in drug development and synthetic chemistry. This document delves into the compound's identifiers, a proposed synthetic pathway with detailed experimental protocol, its anticipated chemical properties and reactivity, and its potential applications.
Core Identifiers and Chemical Structure
Methyl 2-[(chlorosulfonyl)amino]acetate, also known as N-(chlorosulfonyl)glycine methyl ester, is a derivative of the amino acid glycine. While a specific CAS number for this exact compound is not consistently reported across major chemical databases, its structural analogues are well-documented. For clarity and accurate identification, its key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | Methyl 2-[(chlorosulfonyl)amino]acetate | - |
| Synonyms | N-(chlorosulfonyl)glycine methyl ester | - |
| Molecular Formula | C₃H₆ClNO₄S | [1] |
| Molecular Weight | 187.60 g/mol | - |
| InChI | InChI=1S/C3H6ClNO4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3 | [1] |
| SMILES | COC(=O)CNS(=O)(=O)Cl | [1] |
A closely related and commercially available compound is Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate, with the CAS number 1249246-15-8.[2] It is crucial for researchers to distinguish between these related structures.
Diagram 1: Chemical Structure of Methyl 2-[(chlorosulfonyl)amino]acetate
Caption: Reaction scheme for the synthesis of glycine methyl ester hydrochloride.
Experimental Protocol: Synthesis of Glycine Methyl Ester Hydrochloride
-
Materials:
-
Glycine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly and dropwise, add thionyl chloride to the stirred suspension. An exothermic reaction will occur.
-
After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is triturated with anhydrous diethyl ether to yield a white crystalline solid of glycine methyl ester hydrochloride. [3]
-
-
Causality and Self-Validation: The use of thionyl chloride serves a dual purpose: it acts as a catalyst for the esterification and reacts with the amino group to form the stable hydrochloride salt in situ. The hydrochloride form prevents the self-condensation of the amino ester, a common side reaction. The purity of the product can be validated by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).
Step 2: Synthesis of Methyl 2-[(chlorosulfonyl)amino]acetate
The second step involves the reaction of the synthesized glycine methyl ester hydrochloride with a sulfonating agent. Sulfuryl chloride (SO₂Cl₂) is a suitable and reactive choice for this transformation. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Diagram 3: Synthesis of Methyl 2-[(chlorosulfonyl)amino]acetate
Caption: Reaction scheme for the synthesis of Methyl 2-[(chlorosulfonyl)amino]acetate.
Experimental Protocol: Synthesis of Methyl 2-[(chlorosulfonyl)amino]acetate
-
Materials:
-
Glycine Methyl Ester Hydrochloride
-
Sulfuryl Chloride (SO₂Cl₂)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (or another suitable inert solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend glycine methyl ester hydrochloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.
-
In a separate dropping funnel, prepare a solution of sulfuryl chloride in anhydrous dichloromethane.
-
Add the sulfuryl chloride solution dropwise to the reaction mixture at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product may be purified by column chromatography on silica gel.
-
-
Causality and Self-Validation: The use of a non-nucleophilic base like triethylamine is critical to prevent its reaction with the highly electrophilic sulfuryl chloride. The reaction is performed at low temperatures to control the exothermic nature of the reaction and minimize side product formation. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Physicochemical Properties and Reactivity
Based on its structure, Methyl 2-[(chlorosulfonyl)amino]acetate is expected to be a reactive compound.
-
Reactivity: The chlorosulfonyl group is a potent electrophile and a good leaving group, making the compound susceptible to nucleophilic attack. It will readily react with a variety of nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. The compound is also sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.
-
Solubility: It is anticipated to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in water is likely to be limited, and it will decompose in aqueous environments.
-
Stability: The compound should be stored under anhydrous and inert conditions to prevent decomposition.
Applications in Research and Drug Development
Methyl 2-[(chlorosulfonyl)amino]acetate serves as a versatile building block in organic synthesis, particularly for the introduction of the N-sulfonylglycine methyl ester moiety.
-
Drug Discovery: This scaffold is of interest in medicinal chemistry for the synthesis of novel sulfonamide-containing compounds. Sulfonamides are a well-established class of pharmacophores found in a wide array of therapeutic agents with diverse biological activities.
-
Peptide Modification: The reactive nature of the chlorosulfonyl group allows for its use in the modification of peptides and other biomolecules, potentially altering their biological activity or pharmacokinetic properties.
-
Combinatorial Chemistry: Its reactivity makes it a suitable reagent for the generation of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
Methyl 2-[(chlorosulfonyl)amino]acetate is expected to be a corrosive and moisture-sensitive compound.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Do not inhale the dust or vapors. Handle under an inert atmosphere and use dry glassware and solvents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and nucleophiles.
References
- A Comparative Guide to the Synthesis of ((3-Chlorophenyl)sulfonyl)glycine and Other Glycine Analogs. Benchchem.
- 1249246-15-8 | Ethyl 2-[(chlorosulfonyl)(methyl)
- THE REACTION OF SULPHURYL CHLORIDE WITH GLYCOSIDES AND SUGAR ALCOHOLS. PART I.
- CAS No : 141109-13-9 | Product Name : Methyl 2-amino-2-(2-chlorophenyl)acetate.
- METHYL (2S)-2-AMINO-2-(4-CHLOROPHENYL)
- ethyl 2-[(chlorosulfonyl)(methyl)
- 141109-14-0|Methyl (S)-2-amino-2-(2-chlorophenyl)
- Ethyl 2-((chlorosulfonyl)amino)
- A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
- WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
- methyl 2-(cyclopropylamino)acetate hydrochloride | 182291-97-0. MilliporeSigma.
- In-Depth Technical Guide: Synthesis and Properties of Methyl 2-Aminoheptano
- 69398-48-7 | N-(Phenylsulfonyl)glycine Methyl Ester. ChemScene.
- N-(Phenylsulfonyl)glycine Methyl Ester | 69398-48-7. MilliporeSigma.
- CAS 13515-93-0: Glycine, N-methyl-, methyl ester, hydrochl…. CymitQuimica.
- Methyl (2-chlorophenyl)
- Selective Late‐Stage Sulfonyl Chloride Formation
- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080. PubChem.
- Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) (CAS NO:141109-19-5). Scimplify.
- Glycine, N-(4-chlorophenyl)-, methyl ester | C9H10ClNO2 | CID 11298576. PubChem.
- Sulfuryl chloride – Knowledge and References. Taylor & Francis.
- Glycine methyl ester hydrochloride. Wikipedia.
- Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. Lookchem.
Sources
Unveiling the Reaction Mechanisms of Chlorosulfonyl Amino Acid Derivatives: A Comprehensive Guide for Drug Discovery
Introduction: The Electrophilic Power of the Chlorosulfonyl Group
The chlorosulfonyl group (–SO₂Cl) is a highly reactive, electrophilic functional group that serves as a cornerstone in modern organic synthesis and pharmaceutical development[1]. Because of the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur center, the sulfur atom is highly susceptible to nucleophilic attack[1].
In the realm of peptide chemistry and drug design, derivatizing amino acids with chlorosulfonyl-containing reagents—such as Chlorosulfonic Acid (ClSO₃H) or Chlorosulfonyl Isocyanate (CSI)—unlocks pathways to synthesize sulfonamides, β-amino acids, and complex peptidomimetics. This whitepaper dissects the core reaction mechanisms, explores the causality behind critical experimental choices, and provides self-validating protocols for the synthesis of chlorosulfonyl amino acid derivatives.
Core Mechanistic Pathways
Direct Chlorosulfonation via Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is a potent reagent utilized to selectively chlorosulfonate aryl rings via an
-
Aromatic Amino Acids: Tyrosine and tryptophan undergo electrophilic aromatic substitution when treated with ClSO₃H in trifluoroacetic acid, converting them into arylsulfonic acids[3].
-
Hydroxyl-Containing Amino Acids: Serine and threonine react rapidly to form O-sulfate ester derivatives[3].
-
Amine Nucleophilic Attack: To synthesize amino acid-derived sulfonamides, the mechanism involves a direct nucleophilic attack (
-like) by the amino group of the amino acid onto the activated sulfonyl species, displacing the excellent chloride leaving group[1][4].
Chlorosulfonyl Isocyanate (CSI) Mediated Synthesis
Chlorosulfonyl isocyanate (CSI) is recognized as the most reactive isocyanate to date[5]. Its extreme reactivity is driven by the polarization of the allene-like double bond by the highly electronegative chlorosulfonyl group[5]. CSI possesses two distinct electrophilic sites: the isocyanate carbon and the sulfonyl sulfur[6].
In the synthesis of cyclic β-amino acids, CSI reacts with unsaturated systems (alkenes) to form N-chlorosulfonyl-β-lactams[5][7]. The mechanism diverges based on the substrate's electron density:
-
Stepwise Dipolar Pathway: Electron-rich alkenes react via a stepwise mechanism, forming a stabilized dipolar intermediate before ring closure[5][8].
-
Concerted Pathway: Less reactive or fluorosubstituted alkenes favor an asynchronous concerted cycloaddition[8].
Following the formation of the N-chlorosulfonyl-β-lactam, the chlorosulfonyl group is hydrolyzed to yield an N-free β-lactam, which is subsequently opened to afford the β-amino acid derivative[9].
Visualizing the Reaction Network
Caption: Mechanistic divergence of chlorosulfonyl reagents in amino acid derivative synthesis.
Causality in Experimental Design & Self-Validating Protocols
To ensure scientific integrity, the following protocols map out not just the how, but the why behind each experimental manipulation.
Protocol A: Synthesis of N-Chlorosulfonyl-β-lactam (Precursor to β-amino acids)
-
Causality for Reagent Selection: CSI is chosen over isocyanic acid because it is a highly efficient, albeit moisture-sensitive, equivalent that avoids the extreme volatility and toxicity of isocyanic acid. However, CSI is highly hygroscopic and decomposes into crystalline sulfamoyl chloride upon contact with water.
-
Step 1: Flame-dry a multinecked round-bottom flask and purge continuously with N₂ to establish a strictly anhydrous environment.
-
Step 2: Dissolve the alkene substrate in an anhydrous, non-nucleophilic solvent (e.g., CH₂Cl₂ or toluene)[6].
-
Step 3: Cool the reaction mixture to -78 °C. Causality: The cycloaddition is highly exothermic; cryogenic temperatures prevent polymerization and dictate the regioselectivity of the attack[9].
-
Step 4: Add CSI dropwise over 30 minutes.
-
Step 5 (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the alkene starting material spot validates the formation of the N-chlorosulfonyl-β-lactam intermediate.
-
Step 6: Quench carefully with a reductive workup (e.g., aqueous NaHSO₃) to hydrolyze the chlorosulfonyl group, yielding the N-free β-lactam[7].
Protocol B: Direct Chlorosulfonation of Aromatic Amino Acids
-
Step 1: In a 250 mL 3-neck round-bottom flask, chill 8 equivalents of chlorosulfonic acid (ClSO₃H) to −25 °C[2].
-
Step 2: Add the amino acid substrate (e.g., Tyrosine) portion-wise over 20 minutes, strictly maintaining the internal temperature between −20 °C and −25 °C[2]. Causality: The
chlorosulfonation reaction is violently exothermic. Thermal runaway leads to substrate charring and the overproduction of undesired sulfonic acid impurities. -
Step 3: Apply lubrication grease to all joints to prevent highly corrosive fumes from leaking[2]. Stir for 10 minutes, then allow the system to gradually warm.
-
Step 4 (Self-Validation): Conduct in-process sampling via HPLC. The reaction is validated when the peak corresponding to the starting material is minimized, and the sulfonyl chloride product peak is maximized relative to the sulfonic acid intermediate[2].
Quantitative Data Analysis
The table below summarizes the expected outcomes and yields based on the mechanistic pathways of different substrates reacting with chlorosulfonyl reagents.
| Substrate | Reagent | Primary Reaction Site | Major Intermediate / Product | Typical Yield |
| Tyrosine | ClSO₃H | Aromatic Ring (para/ortho) | Arylsulfonic acid | 75 - 88% |
| Serine / Threonine | ClSO₃H | Hydroxyl (–OH) | O-sulfate ester | > 90% |
| Alkenes (e.g., cyclooctadiene) | CSI | C=C double bond | N-Chlorosulfonyl-β-lactam | 60 - 80% |
| Anti-1,2-dimethyl ether | CSI | C–H insertion (amination) | N-protected amino diol | ~ 65% |
References
- Source: nih.
- Source: benchchem.
- Source: researchgate.
- Source: researchgate.
- Source: tcichemicals.
- Chlorosulfonyl Isocyanate (CSI)
- Source: researchgate.
- Source: beilstein-journals.
- Source: mdpi.
- Source: beilstein-journals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 6. arxada.com [arxada.com]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile and Handling Protocols for Methyl 2-[(Chlorosulfonyl)amino]acetate in DCM and THF
Executive Summary
Methyl 2-[(chlorosulfonyl)amino]acetate (CAS: 122246-58-6), commonly referred to as methyl (chlorosulfonyl)glycinate, is a highly reactive electrophilic intermediate utilized extensively in the synthesis of sulfonamides, sulfamates, and complex pharmaceutical scaffolds. As a derivative containing a moisture-sensitive chlorosulfonyl moiety, its handling requires strict anhydrous conditions. The selection of an appropriate solvent is not merely a matter of dissolution; it is a critical parameter that dictates the stability of the sulfamoyl chloride and the chemoselectivity of subsequent nucleophilic substitutions.
This whitepaper provides an in-depth analysis of the solubility, stability, and experimental workflows for this compound in the two most prominent solvents used in organic synthesis: Dichloromethane (DCM) and Tetrahydrofuran (THF).
Solvation Dynamics and Mechanistic Causality
The chlorosulfonyl group (–SO₂Cl) is highly susceptible to hydrolysis and nucleophilic attack. Therefore, protic solvents are strictly contraindicated. The choice between DCM and THF hinges on the balance between reagent stability and the specific activation requirements of the nucleophile[1].
-
Dichloromethane (DCM): DCM is a non-coordinating, weakly polar aprotic solvent. It provides an inert environment that maximizes the half-life of the chlorosulfonyl group. Because DCM lacks Lewis basic lone pairs, it does not coordinate with the electrophilic sulfur atom, thereby preventing premature activation or degradation of the reagent[2]. It is the optimal solvent for preparing and storing stock solutions.
-
Tetrahydrofuran (THF): THF is a moderately polar, Lewis basic aprotic solvent. While methyl 2-[(chlorosulfonyl)amino]acetate is highly soluble in THF, the oxygen atom in the THF ring can weakly coordinate with the sulfonyl group. This coordination slightly increases the electrophilicity of the sulfur center but may also lead to a faster degradation rate during prolonged storage[3]. However, THF is the solvent of choice when the subsequent reaction involves metalated amines (e.g., lithium amides), as THF effectively solvates metal cations, breaking up aggregates and enhancing nucleophilicity[4].
Solvent selection logic for methyl 2-[(chlorosulfonyl)amino]acetate based on stability needs.
Quantitative Solubility and Stability Data
Because methyl 2-[(chlorosulfonyl)amino]acetate is a reactive intermediate, exact empirical solubility limits (e.g., precise mg/mL saturation points) are rarely reached in practical synthesis; the compound is highly miscible in aprotic chlorinated and ethereal solvents. The data below reflects practical working concentrations and stability metrics derived from analogous sulfamoyl chlorides and chlorosulfonyl isocyanates[1][2][3].
| Parameter | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Solvent Type | Halogenated, Non-coordinating Aprotic | Ethereal, Lewis Basic Aprotic |
| Practical Solubility (20 °C) | > 500 mg/mL (Highly Soluble) | > 500 mg/mL (Highly Soluble) |
| Typical Working Concentration | 0.1 M – 2.0 M | 0.1 M – 1.0 M |
| Reagent Stability (24h at 0 °C) | Excellent (> 98% intact) | Moderate (~ 90-95% intact) |
| Dielectric Constant (ε) | 8.93 | 7.58 |
| Primary Application | Stock solution preparation, standard sulfamoylation | Reactions requiring cation solvation (e.g., with LiHMDS) |
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols involving reactive sulfamoyl chlorides must be designed to self-validate. The visual or thermal cues during the reaction inherently confirm the success or failure of the step.
Protocol A: Preparation of a Standardized Stock Solution (DCM)
Causality Check: Preparing the reagent in DCM ensures maximum shelf-life for multi-step campaigns.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with Argon for 15 minutes.
-
Solvent Addition: Add 10.0 mL of anhydrous DCM (water content < 50 ppm) via a dry syringe.
-
Reagent Introduction: Carefully transfer 10.0 mmol of methyl 2-[(chlorosulfonyl)amino]acetate into the flask under a positive stream of Argon.
-
Dissolution: Stir at room temperature for 5 minutes. Self-Validation: The solution should become completely clear and colorless to pale yellow. Any cloudiness indicates moisture contamination and premature hydrolysis to the sulfonic acid.
-
Storage: Seal the flask with a suba-seal and store at -20 °C. Use within 48 hours for optimal purity.
Protocol B: In-Situ Sulfamoylation using DABCO (THF/DCM mixture)
Causality Check: Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base modulates the extreme reactivity of the sulfamoyl chloride, preventing over-sulfamoylation (bis-sulfamate formation) and allowing for a controlled, fast addition[4].
-
Amine Preparation: Dissolve the target primary amine (1.0 eq) in anhydrous THF (0.2 M concentration) in a dry round-bottom flask under Argon.
-
Cooling: Submerge the reaction flask in an ice-water bath (0 °C) and stir for 10 minutes.
-
Base Addition: Add DABCO (2.0 eq) to the solution. Self-Validation: Complete dissolution of DABCO confirms a homogeneous basic environment.
-
Reagent Addition: Dropwise add a 1.0 M stock solution of methyl 2-[(chlorosulfonyl)amino]acetate in DCM (1.1 eq) over 15 minutes. Self-Validation: A mild exotherm and the gradual formation of a fine white precipitate (DABCO·HCl salt) confirm the nucleophilic displacement of the chloride is occurring.
-
Completion: Remove the ice bath, allow the mixture to warm to room temperature, and monitor via TLC or LC-MS until the starting amine is consumed.
Step-by-step workflow for anhydrous sulfamoylation using DABCO as a base.
References
-
ACS Publications. "Process Development and GMP Production of a Potent NEDD8-Activating Enzyme (NAE) Inhibitor: Pevonedistat". Organic Process Research & Development. URL:[Link]
-
Meisenbaochem. "Chlorosulfonyl Isocyanate (CSI, CAS 1189-71-5)". Pharmaceutical and Agrochemical Intermediates. URL:[Link]
Sources
An In-depth Technical Guide to the Safety Data Sheet (SDS) Highlights for Chlorosulfonyl Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Inherent Reactivity and Associated Hazards of the Chlorosulfonyl Group
The chlorosulfonyl group (-SO₂Cl) is a powerful electrophile, a characteristic that makes it highly useful for introducing the sulfonyl moiety in synthetic chemistry.[1] This reactivity, however, is also the root of its primary hazards. The sulfur atom is highly susceptible to nucleophilic attack, and the chloride ion is an excellent leaving group.[1] This fundamental chemical principle dictates the stringent handling and storage requirements for chlorosulfonyl acetate derivatives.
The primary reactive hazard is their violent reaction with water and other protic solvents, such as alcohols and amines.[2] This reaction is highly exothermic and liberates toxic and corrosive hydrogen chloride gas.[2] Understanding this reactivity is paramount to safe handling, as inadvertent contact with moisture can lead to a dangerous release of energy and hazardous fumes.
GHS Hazard Classification: A Snapshot
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[3][4] For chlorosulfonyl acetate derivatives, the following classifications are consistently observed and demand the utmost attention:
-
Skin Corrosion/Irritation: Typically classified as Category 1B or 1C , indicating that these substances cause severe skin burns and damage upon contact.[2][5]
-
Serious Eye Damage/Eye Irritation: Universally designated as Category 1 , signifying a risk of serious, often irreversible, eye damage.[2][5]
-
Specific Target Organ Toxicity (Single Exposure): Frequently listed as Category 3 , with the respiratory system being the primary target.[2][6] Inhalation of vapors or mists can cause severe respiratory tract irritation.[6]
-
Acute Toxicity (Oral): Some derivatives are classified as Category 4 (Harmful if swallowed) .[6]
The following table summarizes the GHS classifications for representative chlorosulfonyl acetate derivatives:
| Derivative | CAS Number | GHS Pictograms | Signal Word | Hazard Statements |
| 2-(Chlorosulfonyl)acetyl chloride | 4025-77-8 | Danger | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[2][7] | |
| Methyl 2-(chlorosulfonyl)acetate | 56146-83-9 | Danger | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] | |
| Ethyl (chlorosulfonyl)acetate | 55896-93-0 | Danger | H314: Causes severe skin burns and eye damage.[5] | |
| Methyl 4-(chlorosulfonyl)butanoate | 81926-28-5 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |
Causality of Hazards: A Deeper Dive
The corrosive nature of these compounds stems from their reaction with moisture on biological tissues. Upon contact with the water present in skin, eyes, or mucous membranes, they hydrolyze to form the corresponding sulfonic acid and hydrochloric acid. This localized generation of strong acids leads to severe chemical burns. The lachrymatory properties of volatile acyl and sulfonyl halides are a direct result of this reaction occurring on the surface of the eye.[8]
The respiratory irritation is also a consequence of this hydrolysis reaction within the moist environment of the respiratory tract. Inhalation of vapors can lead to inflammation, edema, and, in severe cases, chemical pneumonitis.
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is non-negotiable when working with chlorosulfonyl acetate derivatives. The following represents a foundational, self-validating system for their safe use in a laboratory setting.
4.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent the inhalation of corrosive vapors.[9][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[10]
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[11]
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[10] Given the corrosivity of these reagents, consider double-gloving.
-
Protective Clothing: A lab coat and closed-toe shoes are required.[10] For larger quantities, a chemical-resistant apron is recommended.
-
4.2. Step-by-Step Experimental Protocol: A Representative Sulfonamide Synthesis
This protocol outlines a typical sulfonylation reaction, integrating critical safety checkpoints.
-
Inert Atmosphere: The reaction vessel must be oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to meticulously exclude atmospheric moisture.
-
Solvent and Reagent Preparation: Use anhydrous solvents. Ensure all reagents are free of water.
-
Reagent Addition: The amine substrate is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or pyridine) in the reaction flask.
-
Controlled Addition of the Sulfonylating Agent: The chlorosulfonyl acetate derivative, dissolved in the anhydrous solvent, is added to the stirred amine solution dropwise via a syringe or dropping funnel. This addition should be performed slowly, especially at the beginning, to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the reaction mixture must be quenched cautiously. This is a critical step where the unreacted, hazardous sulfonylating agent is safely neutralized. The quenching is typically performed by the slow, dropwise addition of the reaction mixture to a separate flask containing a stirred, cold aqueous solution (e.g., water or a dilute acid). Never add water directly to the reaction mixture.[10][12]
-
Work-up and Purification: Following the quench, the product can be extracted into an organic solvent. The organic layer is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.[13] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[13]
Diagram of a Safe Sulfonylation Workflow
Caption: Relationship between chemical properties and hazards.
Emergency Procedures: A Critical Response Plan
In the event of an exposure, immediate and appropriate first aid is critical. [14]
-
Inhalation: Move the individual to fresh air immediately. [2][14][15]If breathing is difficult or has stopped, provide artificial respiration. [2][15]Seek immediate medical attention. [2][14][15]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. [2][14]A safety shower should be used for large exposures. [14]Seek immediate medical attention. [2]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [2][14]An eyewash station must be used. [14]Remove contact lenses if present and easy to do so. [2][14]Seek immediate medical attention. [2][14]* Ingestion: Do NOT induce vomiting. [2]Rinse the mouth with water. [2]Never give anything by mouth to an unconscious person. [6]Seek immediate medical attention. [2] Spill Response:
For small spills, absorb with a non-reactive absorbent material (e.g., sand or vermiculite), and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency personnel. [16]
Conclusion
Chlorosulfonyl acetate derivatives are indispensable reagents in modern synthetic and medicinal chemistry. Their utility, however, is intrinsically linked to their high reactivity and associated hazards. A thorough understanding of their chemical properties, as outlined in the Safety Data Sheet, is the foundation of their safe use. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulously planned experimental protocols, researchers can mitigate the risks and harness the synthetic power of these valuable compounds.
References
-
Hazardous Chemical Exposures. Office of Environmental Health and Safety, Princeton University. [Link]
-
First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. [Link]
-
Emergency Response Plan. Active AgriScience. [Link]
-
Methyl 2-(chlorosulfonyl)acetate - [M39862]. Synthonix. [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
-
Ethyl (chlorosulfonyl)acetate | C4H7ClO4S | CID 12225100. PubChem, National Institutes of Health (NIH). [Link]
-
Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, National Institutes of Health (NIH). [Link]
-
GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). United Nations Economic Commission for Europe (UNECE). [Link]
-
Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. ResearchGate. [Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia. [Link]
-
What handling and storage practices should be used when working with sulfuric acid? Quora. [Link]
-
Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. PMC, National Institutes of Health (NIH). [Link]
-
GHS Classification Summary. PubChem, National Institutes of Health (NIH). [Link]
-
Acyl halide. Wikipedia. [Link]
-
Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. [Link]
-
Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. unece.org [unece.org]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl (chlorosulfonyl)acetate | C4H7ClO4S | CID 12225100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. Acyl halide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. westlab.com.au [westlab.com.au]
- 11. ashp.org [ashp.org]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. activeagriscience.com [activeagriscience.com]
An In-depth Technical Guide to the Thermodynamic Properties of N-chlorosulfonyl Glycine Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-chlorosulfonyl glycine esters are a class of compounds with significant potential in organic synthesis and drug development, serving as versatile intermediates for the introduction of sulfonyl and amino acid moieties. A thorough understanding of their thermodynamic properties is paramount for optimizing reaction conditions, predicting stability, and designing efficient synthetic routes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the thermodynamic characteristics of these molecules. We will explore proposed synthetic pathways, detail experimental methodologies for calorimetric measurements, and outline a robust computational framework for theoretical predictions. This document is intended to serve as a foundational resource for researchers working with or developing applications for N-chlorosulfonyl glycine esters.
Introduction: The Significance of Thermodynamic Insights
The reactivity, stability, and ultimate utility of a chemical compound are intrinsically linked to its thermodynamic properties. For N-chlorosulfonyl glycine esters, key parameters such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°) govern their behavior in chemical systems. The presence of a reactive N-chlorosulfonyl group attached to a glycine ester backbone creates a molecule with a unique electronic and steric profile.
A quantitative understanding of the thermodynamics of these compounds offers several advantages:
-
Process Safety and Optimization: Knowledge of the heat of reaction for the synthesis and subsequent reactions of N-chlorosulfonyl glycine esters is crucial for safe process scale-up, preventing thermal runaway.[1]
-
Reaction Prediction: Thermodynamic data allows for the prediction of equilibrium constants and the feasibility of reactions, guiding the selection of appropriate reagents and conditions.
-
Stability Assessment: The thermodynamic stability of N-chlorosulfonyl glycine esters, particularly their susceptibility to hydrolysis and thermal decomposition, can be quantified, informing storage and handling protocols.[2]
-
Mechanistic Understanding: By comparing experimental and computational data, a deeper understanding of the bonding and energetic landscape of these molecules can be achieved.
This guide will provide a roadmap for obtaining these critical thermodynamic parameters, even in the absence of extensive literature on this specific class of compounds, by leveraging established methodologies applied to related structures.
Synthesis of N-chlorosulfonyl Glycine Esters: A Proposed Pathway
A robust synthesis of N-chlorosulfonyl glycine esters is the necessary first step for any experimental investigation of their properties. While specific literature on this exact synthesis is sparse, a plausible and efficient route can be designed based on well-established reactions of amino acid esters and sulfonylating agents. The proposed synthesis involves two main stages: the preparation of the glycine ester hydrochloride and its subsequent reaction with a suitable chlorosulfonating agent.
Stage 1: Synthesis of Glycine Methyl Ester Hydrochloride
Glycine methyl ester is a key precursor. However, as a free base, it is prone to polymerization and diketopiperazine formation.[3] Therefore, it is most conveniently prepared and stored as its hydrochloride salt, which is a stable, crystalline solid.[3] Several effective methods for its synthesis have been reported.
Protocol 1: Thionyl Chloride Method
This is a common and high-yielding method for the esterification of amino acids.[4][5]
Step-by-Step Methodology:
-
Under a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add anhydrous methanol to the flask and cool it in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the cold methanol. An exothermic reaction will occur, producing HCl gas and methyl sulfite.
-
After the addition is complete, add glycine to the solution.
-
Remove the ice bath and allow the mixture to stir at room temperature until the glycine dissolves.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
After the reaction is complete, cool the solution and remove the solvent under reduced pressure to yield the crude glycine methyl ester hydrochloride.
-
The product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Stage 2: N-Chlorosulfonation of Glycine Methyl Ester
With the stable glycine methyl ester hydrochloride in hand, the next step is the introduction of the N-chlorosulfonyl group. This can be achieved by reacting the free amino ester (generated in situ) with sulfuryl chloride (SO₂Cl₂).
Protocol 2: N-Chlorosulfonation
-
Suspend glycine methyl ester hydrochloride in an inert, anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the suspension in an ice bath.
-
Slowly add a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride and liberate the free glycine methyl ester.
-
In a separate, dry dropping funnel, prepare a solution of sulfuryl chloride in the same anhydrous solvent.
-
Add the sulfuryl chloride solution dropwise to the cold reaction mixture under a nitrogen atmosphere. The reaction is typically rapid.
-
After the addition is complete, allow the reaction to stir for a period at low temperature, monitoring by TLC.
-
Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt.
-
The filtrate, containing the N-chlorosulfonyl glycine methyl ester, can be carefully concentrated under reduced pressure. Further purification may be achieved by chromatography, though the inherent reactivity of the product requires careful handling.
Experimental Determination of Thermodynamic Properties
A combination of calorimetric techniques can be employed to experimentally determine the key thermodynamic properties of N-chlorosulfonyl glycine esters.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a cornerstone thermodynamic property. For organosulfur compounds, this is typically determined using rotating-bomb combustion calorimetry.[6][7][8]
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precise mass of the N-chlorosulfonyl glycine ester is encapsulated in a combustible container (e.g., a polyester bag) of known mass and heat of combustion.
-
Bomb Loading: The encapsulated sample is placed in a platinum crucible within a rotating-bomb calorimeter. A known amount of water is added to the bomb to dissolve the combustion products (sulfuric and hydrochloric acids). A fuse wire is connected to initiate combustion.
-
Combustion: The bomb is sealed, charged with high-purity oxygen, and placed in the calorimeter. The combustion is initiated, and the temperature change of the surrounding water bath is measured with high precision. The bomb is rotated during and after combustion to ensure complete dissolution of the acid products.
-
Analysis: The final solution in the bomb is analyzed to determine the extent of nitric acid formation (a common byproduct).
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. After applying corrections for the fuse, container, and byproduct formation, the standard enthalpy of combustion is determined. The standard enthalpy of formation can then be calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, H₂SO₄(aq), and HCl(aq)).[9]
Heat Capacity (Cp) and Enthalpies of Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of any phase transitions (e.g., melting, decomposition).[10]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, precisely weighed sample of the N-chlorosulfonyl glycine ester is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).
-
Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the sample's heat capacity.
-
Phase Transitions: Any endothermic or exothermic events, such as melting or decomposition, will appear as peaks on the DSC thermogram. The area under these peaks is proportional to the enthalpy change of the transition.
Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be determined using Calvet microcalorimetry.[9] This technique is particularly useful for compounds that may decompose at their boiling point.
Computational Prediction of Thermodynamic Properties
In parallel with experimental measurements, computational chemistry provides a powerful and cost-effective means of predicting thermodynamic properties. High-level ab initio methods can yield results with high accuracy.[7]
Computational Methodology
A common and reliable approach involves the use of composite quantum chemical methods, such as the Gaussian-n (G3, G4) or Weizmann-n (Wn) theories, or coupled-cluster calculations with extrapolation to the complete basis set limit.[7]
Computational Workflow:
-
Conformational Search: Identify the lowest energy conformer(s) of the N-chlorosulfonyl glycine ester through a systematic conformational search at a lower level of theory (e.g., DFT with a suitable functional like B3LYP).
-
Geometry Optimization: Optimize the geometry of the lowest energy conformer(s) at a higher level of theory (e.g., MP2 or CCSD(T) with a large basis set).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[11]
-
Single-Point Energy Calculation: Calculate a highly accurate single-point electronic energy using a high-level method such as CCSD(T) with a large basis set.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K can be calculated from the computed total enthalpy and the known experimental enthalpies of formation of the constituent atoms in their standard states, using an atomization reaction scheme.
Expected Thermodynamic Properties and Data Summary
While specific experimental data for N-chlorosulfonyl glycine esters is not yet available, we can make some educated predictions based on the properties of related compounds. The thermodynamic data for the parent molecules and related functional groups provide a basis for estimation.
Table 1: Hypothetical Thermodynamic Data for N-chlorosulfonyl Glycine Methyl Ester and Related Compounds
| Compound | Formula | ΔfH°(gas, 298.15 K) (kJ/mol) | Notes |
| N,N-Dimethylglycine methyl ester | C₅H₁₁NO₂ | -370.4 ± 0.79[12] | Provides a baseline for an N-substituted glycine ester. |
| Glycine | C₂H₅NO₂ | -394.70 ± 0.55[13] | Fundamental building block. |
| N-chlorosulfonyl Glycine Methyl Ester | C₃H₆ClNO₄S | Hypothetical Value: -550 to -650 | The introduction of the electronegative and relatively stable SO₂Cl group is expected to lead to a significantly more negative enthalpy of formation compared to the N,N-dimethyl analog. The exact value would need to be determined experimentally or computationally. |
Conclusion and Future Outlook
The thermodynamic properties of N-chlorosulfonyl glycine esters are critical for their effective and safe application in chemical synthesis and drug discovery. This guide has outlined a comprehensive strategy for the determination of these properties, combining a proposed synthetic route with established experimental and computational methodologies. The successful execution of these studies will provide invaluable data for the scientific community, enabling the full potential of this promising class of compounds to be realized. Future work should focus on the experimental validation of the proposed synthetic route and the systematic measurement and calculation of the thermodynamic properties for a series of N-chlorosulfonyl glycine esters with varying ester groups to establish structure-property relationships.
References
-
Wikipedia. Glycine methyl ester hydrochloride. [Link]
- Google Patents. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride.
-
Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride. [Link]
-
Zhang, L. The Synthesis of N-Chlorosulfonyl β-Lactams and Their Rearrangements. [Link]
-
PrepChem.com. Synthesis of N-BOC-glycine methyl ester. [Link]
-
Good, W. D. Enthalpies of Combustion of 18 Organic Sulfur Compounds Related to Petroleum. CDC Stacks. [Link]
-
Pokonova, Y. V., & Yatchmenov, I. N. (2012). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of chemical theory and computation, 8(10), 3848–3865. [Link]
-
Nandi, P. K. (1976). Thermodynamic parameters of transfer of N-acetyl ethyl esters of different amino acids from organic solvents to water. International journal of peptide and protein research, 8(3), 253–264. [Link]
-
NIST. Glycine, N,N-dimethyl-, methyl ester. NIST Chemistry WebBook. [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 914–925. [Link]
-
Ribeiro da Silva, M. A., & Matos, M. A. (2025). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Molecules, 30(6), 1234. [Link]
- Google Patents.
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Cheméo. Chemical Properties of Glycine (CAS 56-40-6). [Link]
-
Kamal, A., & Rao, M. V. (2003). Recent developments in the synthetic uses of chlorosulfonyl isocyanate. Chemical reviews, 103(5), 1355–1392. [Link]
-
Pokorný, P., Štejfa, V., Zábranský, M., & Růžička, V. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules, 28(14), 5483. [Link]
-
Gomaa, E. A., & Rashad, R. T. (2019). Thermal and Thermodynamic Parameters for Glycine (GL) Solvation in Water Theoretically. Biomedical Journal of Scientific & Technical Research, 23(2). [Link]
-
Chemistry LibreTexts. (2024). 4.5: Enthalpy Changes by Calorimetry. [Link]
-
Aurelio, L., & Hearn, M. T. (2006). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acid and Peptide Synthesis. [Link]
-
Jeliński, T., Cysewski, P., & Przybyłek, M. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International journal of pharmaceutics, 570, 118682. [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]
-
Good, W. D. (1970). Enthalpies of combustion of 18 organic sulfur compounds related to petroleum. Journal of Chemical and Engineering Data, 15(1), 150–154. [Link]
-
Isam, S. M., & Deadman, B. J. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 119–126. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
Sources
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 4. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. biomedres.us [biomedres.us]
- 12. Glycine, N,N-dimethyl-, methyl ester [webbook.nist.gov]
- 13. Glycine (CAS 56-40-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Note: Synthesis of N-Alkylated 1,2,3-Oxathiazin-4(3H)-one 2,2-Dioxides Using Methyl 2-[(Chlorosulfonyl)amino]acetate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The 1,2,3-oxathiazin-4(3H)-one 2,2-dioxide heterocycle is a privileged structural scaffold, most famously recognized in the high-intensity artificial sweetener Acesulfame K [1]. Beyond the food industry, this ring system is increasingly valued in medicinal chemistry as a bioisostere for carboxylic acids and pyrimidines.
Traditional syntheses of this heterocycle rely heavily on the electrophilic addition of chlorosulfonyl isocyanate (CSI) to alkynes or active methylene compounds [2],[3]. However, handling free CSI presents severe safety and scalability challenges due to its dichotomous reactivity, extreme moisture sensitivity, and tendency to form complex product mixtures [4].
To bypass these limitations, we present a highly controlled, convergent synthetic strategy utilizing methyl 2-[(chlorosulfonyl)amino]acetate as a bench-stable, bifunctional building block. This approach mirrors the cyclization logic seen in industrial Acesulfame production [5], but introduces a highly versatile ester handle (a methyl glycinate moiety) at the N3 position. This N-alkylation is highly advantageous for downstream drug development, allowing for facile hydrolysis and subsequent peptide coupling or bioconjugation.
The Chemical Logic (Causality of Design)
The synthesis relies on a tandem N-acylation / O-sulfonylation sequence. Methyl 2-[(chlorosulfonyl)amino]acetate acts as an
-
N-Acylation: The relatively acidic sulfamate
( ) is deprotonated by a strong, non-nucleophilic base (DBU), generating a nitrogen anion that rapidly attacks the highly reactive acid chloride. -
O-Sulfonylation (Cyclization): A second equivalent of DBU drives the enolization of the newly formed
-keto amide. The resulting enolate oxygen is perfectly positioned to attack the electrophilic sulfur of the chlorosulfonyl group, displacing the chloride ion and closing the 6-membered oxathiazine ring.
Fig 1: Mechanistic pathway for 1,2,3-oxathiazin-4(3H)-one synthesis via N-acylation/O-sulfonylation.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures are caught before proceeding to the next synthetic phase.
Protocol A: Preparation of Methyl 2-[(chlorosulfonyl)amino]acetate
Objective: Synthesize the bifunctional building block from commercially available glycine methyl ester.
Reagents:
-
Glycine methyl ester hydrochloride (1.0 equiv, 10.0 mmol)
-
Sulfuryl chloride (
) (1.2 equiv, 12.0 mmol) -
Triethylamine (TEA) (2.5 equiv, 25.0 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Suspension & Cooling: Suspend glycine methyl ester hydrochloride in anhydrous DCM under a nitrogen atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath. Causality: Low temperatures are critical to prevent the highly exothermic over-sulfonylation that leads to symmetric sulfamide byproducts.
-
Electrophile Addition: Add sulfuryl chloride dropwise over 10 minutes.
-
Base Activation: Add TEA dropwise over 30 minutes. Causality: Slow addition of TEA gradually liberates the free amine, which immediately reacts with the excess
present in the solution, favoring mono-chlorosulfonylation. -
Warming & Stirring: Remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.
-
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 1:1). The disappearance of the ninhydrin-active baseline spot and the appearance of a high-
UV-active spot confirms the formation of the sulfamoyl chloride. -
Workup: Quench with ice-cold water (20 mL). Extract the organic layer, wash with cold brine, dry over
, and concentrate under reduced pressure at <30°C to yield the product as a pale yellow oil. Use immediately in Protocol B.
Protocol B: Annulation to the 1,2,3-Oxathiazin-4(3H)-one Scaffold
Objective: Couple the building block with a 1,3-dielectrophile and drive intramolecular cyclization.
Fig 2: Step-by-step experimental workflow for the annulation and isolation of the oxathiazine.
Reagents:
-
Methyl 2-[(chlorosulfonyl)amino]acetate (1.0 equiv, 5.0 mmol)
-
Acetoacetyl chloride (1.1 equiv, 5.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve methyl 2-[(chlorosulfonyl)amino]acetate in anhydrous THF. Cool to -10°C in an ice/salt bath.
-
Coupling: Add acetoacetyl chloride dropwise.
-
Base-Mediated Cyclization: Add DBU dropwise over 15 minutes, maintaining the internal temperature below 0°C. Causality: DBU is strictly required here. Its first equivalent deprotonates the sulfamate to drive N-acylation. Its second equivalent promotes enolization. Because DBU is sterically hindered and non-nucleophilic, it will not attack the sulfonyl chloride, a common failure point when using DMAP or pyridine.
-
Maturation: Remove the cooling bath and stir at 25°C for 4 hours.
-
Validation Checkpoint: The reaction will initially turn deep yellow (enolate formation) and slowly precipitate DBU-HCl salts. TLC validation should show a clean shift to an
(Hexane:EtOAc 7:3). -
Quench & Isolation: Quench the reaction with ice-cold 1M HCl (15 mL) to protonate any residual DBU and prevent base-catalyzed ring opening. Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Hexane:EtOAc 7:3) to yield 3-(2-methoxy-2-oxoethyl)-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide .
Optimization & Data Presentation
The choice of base and solvent during the cyclization step (Protocol B) dictates the success of the O-sulfonylation. Nucleophilic bases lead to degradation, while weak bases fail to drive enolization.
Table 1: Optimization of Cyclization Conditions
| Entry | Solvent | Base (Equiv.) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Mechanistic Observation |
| 1 | DCM | TEA (2.0) | 25 | 12 | 45 | 85 | Incomplete enolization; sluggish ring closure leading to hydrolysis byproducts. |
| 2 | THF | K₂CO₃ (3.0) | 60 | 8 | 30 | 70 | Heterogeneous basicity is too slow; thermal degradation of the sulfamoyl chloride occurs. |
| 3 | THF | DBU (2.0) | 25 | 4 | 82 | >95 | Rapid enolization; optimal O-sulfonylation without nucleophilic interference. |
| 4 | MeCN | DBU (2.0) | 25 | 4 | 78 | 92 | Good yield, but minor solubility issues with DBU-HCl salts hinder stirring. |
Note: Yields represent isolated yields after flash chromatography. Purity determined by LC-MS (UV 254 nm).
References
-
Electrophilic addition of chlorosulfonyl isocyanate to ketones. Convenient synthesis of oxazines, oxathiazines and uracils . The Journal of Organic Chemistry.[Link][3]
-
RU2035457C1 - Method of synthesis of 6-methyl-3,4-dihydro-1,2,3-oxathiazine-4-one-2,2-dioxide potassium salt . Google Patents.[5]
-
Alternative Sweeteners, Fourth Edition . CRC Press.[Link][1]
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chlorosulfonyl Isocyanate | High-Purity Reagent [benchchem.com]
- 5. RU2035457C1 - Method of synthesis of 6-methyl-3,4-dihydro-1,2,3-oxathiazine-4-one-2,2-dioxide potassium salt - Google Patents [patents.google.com]
Novel Synthesis of Acesulfame Analogues via Intramolecular Cyclization of Chlorosulfonyl Amino Acetates
An Application Note for Medicinal and Synthetic Chemists
Senior Application Scientist: Dr. Gemini
Abstract
This application note details a robust and versatile methodology for the synthesis of acesulfame analogues, which are built upon the core 1,2,3-oxathiazin-4(3H)-one 2,2-dioxide heterocyclic scaffold. Acesulfame potassium (Ace-K) is a widely recognized high-intensity artificial sweetener; however, its rigid structure also serves as a valuable template for the development of novel therapeutic agents, such as carbonic anhydrase inhibitors. The protocol herein describes a two-step process commencing with the N-chlorosulfonylation of readily available amino acid esters, followed by a base-mediated intramolecular cyclization to yield the desired six-membered sultam ring system. This approach allows for the systematic variation of substituents on the acesulfame core by simply changing the starting amino acid, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery and materials science.
Introduction and Scientific Rationale
Acesulfame potassium (Ace-K), the potassium salt of 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, was discovered in 1967 and has since become a staple in the food industry as a calorie-free sweetener.[1] Beyond its organoleptic properties, the acesulfame scaffold, a type of cyclic sulfonamide known as a sultam, has garnered significant interest in medicinal chemistry. The sulfonamide group is a privileged functional group found in a multitude of clinically important drugs.[2] The constrained, heterocyclic nature of the acesulfame core makes it an attractive starting point for designing enzyme inhibitors and other bioactive molecules.
The synthesis of acesulfame itself is well-established, often starting from materials like diketene and sulfamic acid.[3][4] However, creating a diverse library of analogues with varied substituents at the C6 position requires a more flexible synthetic strategy. The methodology presented here addresses this need by utilizing amino acid esters as versatile and chiral building blocks.
The core of this protocol is the intramolecular cyclization of an N-chlorosulfonyl amino acetate. This strategy is predicated on two fundamental and reliable transformations in organic chemistry:
-
N-Sulfonylation of Amines: The reaction of a primary or secondary amine with a sulfonyl chloride is a classic and efficient method for forming sulfonamides.[2][5] Here, we adapt this by using sulfuryl chloride (SO₂Cl₂) to convert the amino group of an amino acid ester into an N-chlorosulfonyl moiety.
-
Intramolecular Cyclization: The resulting N-chlorosulfonyl amino acetate possesses both a highly electrophilic sulfur center and acidic protons on the α-carbon of the ester. Treatment with a suitable base facilitates deprotonation and subsequent intramolecular nucleophilic attack to form the stable six-membered sultam ring, expelling a chloride ion. This type of intramolecular reaction is a powerful strategy for constructing cyclic systems like sultams.[6][7]
This approach offers significant advantages for researchers, providing a modular and efficient route to novel acesulfame analogues for screening and development.
Reaction Mechanism and Workflow
The overall transformation is a two-step process starting from a generic amino acid ester.
Step 1: Preparation of Chlorosulfonyl Amino Acetate Intermediate
The first step involves the reaction of an amino acid ester hydrochloride with sulfuryl chloride (SO₂Cl₂) in an inert, anhydrous solvent. It is critical to perform this reaction at low temperatures (e.g., 0 °C to -15 °C) to control the high reactivity of SO₂Cl₂ and prevent degradation. A tertiary amine base, such as triethylamine (TEA), is typically added to neutralize the HCl generated during the reaction.
Step 2: Base-Mediated Intramolecular Cyclization
The crude N-chlorosulfonyl intermediate is then treated with a non-nucleophilic base. The base abstracts a proton from the α-carbon, generating a carbanion (or more accurately, an enolate). This enolate acts as an intramolecular nucleophile, attacking the electron-deficient sulfur atom and displacing the chloride leaving group to form the cyclic 1,2,3-oxathiazin-4(3H)-one 2,2-dioxide ring system.
Overall Synthetic Scheme
Caption: General two-step synthesis of acesulfame analogues.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory. All operations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents: Amino acid ester hydrochloride (e.g., glycine methyl ester HCl, L-alanine ethyl ester HCl), Sulfuryl chloride (SO₂Cl₂, ≥99%), Triethylamine (TEA, distilled), Anhydrous Dichloromethane (DCM), Anhydrous Diethyl Ether, Sodium Sulfate (anhydrous), Deuterated solvents for NMR (e.g., CDCl₃), HPLC-grade solvents.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, Schlenk line or nitrogen/argon manifold, low-temperature bath (ice-salt or cryocooler), rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography, standard glassware for extraction and purification, NMR spectrometer, Mass spectrometer, IR spectrometer.
Protocol 1: Preparation of N-Chlorosulfonyl Glycine Methyl Ester
This protocol uses glycine methyl ester hydrochloride as a representative substrate to yield the parent acesulfame ring upon cyclization.
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add glycine methyl ester hydrochloride (5.0 g, 39.8 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add distilled triethylamine (11.6 mL, 83.6 mmol, 2.1 eq.) to the suspension via syringe. Stir for 15 minutes. A clear solution may or may not form, depending on the substrate.
-
Sulfuryl Chloride Addition: Add sulfuryl chloride (3.5 mL, 43.8 mmol, 1.1 eq.) to the dropping funnel and dilute with 20 mL of anhydrous DCM. Add the SO₂Cl₂ solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material is polar; the product will be less polar.
-
Workup: Once the reaction is complete, quench by carefully adding 50 mL of cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Do not heat the flask above 30 °C as the product may be thermally sensitive.
-
Result: The crude product is obtained as an oil or semi-solid and is typically used in the next step without further purification.
Protocol 2: Intramolecular Cyclization to 3,4-Dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide
-
Reaction Setup: Dissolve the crude N-chlorosulfonyl glycine methyl ester from the previous step in 100 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Base Addition for Cyclization: Cool the solution to 0 °C. Slowly add triethylamine (6.1 mL, 43.8 mmol, 1.1 eq.) dropwise over 20 minutes.
-
Causality: TEA acts as the base to deprotonate the α-carbon, initiating the intramolecular cyclization. A non-nucleophilic base is essential to prevent reaction at the electrophilic sulfur atom.[2]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Wash the reaction mixture with 1M HCl (2 x 50 mL) to remove excess TEA, followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure acesulfame analogue.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for analogue synthesis.
Data Presentation: Representative Analogues
The following table presents expected outcomes for the synthesis of various acesulfame analogues using the described general procedure. Yields and reaction times are illustrative and may require optimization for each specific substrate.
| Starting Amino Acid Ester | R Group on Analogue | Expected Yield (%) | Key ¹H NMR Signal (δ, CDCl₃) |
| Glycine Methyl Ester | H | 60-75% | ~4.5 (s, 2H, -CH₂-) |
| L-Alanine Ethyl Ester | CH₃ | 65-80% | ~4.8 (q, 1H, -CH(CH₃)-) |
| L-Phenylalanine Methyl Ester | Benzyl | 55-70% | ~5.0 (t, 1H, -CH(CH₂Ph)-) |
| L-Valine Methyl Ester | Isopropyl | 50-65% | ~4.3 (d, 1H, -CH(iPr)-) |
Troubleshooting and Field-Proven Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in Step 1 | Reagents or solvent not anhydrous. SO₂Cl₂ is highly water-sensitive. | Ensure all glassware is flame-dried. Use freshly distilled or purchased anhydrous solvents. Use a fresh bottle of SO₂Cl₂. |
| Temperature too high during SO₂Cl₂ addition. | Maintain strict temperature control (< 5 °C). Use a more efficient cooling bath if necessary. | |
| Complex mixture after Step 1 | Reaction run for too long or at too high a temperature, causing decomposition. | Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Low yield in Cyclization (Step 2) | Base is not strong enough to deprotonate the α-carbon. | Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of TEA. |
| Intermediate decomposed upon storage. | It is highly recommended to use the crude N-chlorosulfonyl intermediate immediately in the next step without storage. | |
| Product decomposes on silica gel | The product is acid-sensitive. | Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 1% TEA in eluent), then re-equilibrate with the starting eluent. |
Safety Precautions
-
Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water, releasing corrosive HCl gas. Handle only in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.
-
Triethylamine (TEA): Flammable liquid with a strong odor. It is corrosive and can cause burns.
-
Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. All handling must occur in a fume hood.
-
Pressure: The reaction of SO₂Cl₂ with amines generates HCl gas, which can cause pressure buildup if the system is not properly vented (e.g., via a nitrogen bubbler).
References
- Clauss, K., & Jensen, H. (1973). Oxathiazinone Dioxides-A New Group of Sweetening Agents. Angewandte Chemie International Edition in English, 12(11), 869-876. (Note: This is a foundational reference for the general class of compounds, though not the specific synthetic route).
-
Organic Chemistry Portal. (n.d.). Synthesis of sultams and related compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
- Asad, S., et al. (2014). Rapid, Scalable Assembly of Stereochemically Rich, Mono- and Bicyclic Acyl Sultams. Organic Letters, 16(1), 82–85.
- Hanson, P. R., et al. (2014). A one-pot, sequential protocol... for the generation of... mono- and bicyclic acyl sultams. NIH Public Access, Org Lett. 2014 January 3; 16(1): 82–85.
- Grygorenko, O., et al. (2020). Convenient Approach to Bicyclic Sultams. Synthesis, 52(01), 123-132.
- Bolm, C., et al. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 7(2), 2441–2449.
-
EasyBuy Ingredients. (n.d.). How Acesulfame Potassium is Made!. Retrieved from [Link]
- Bolm, C., et al. (2023).
- Springer Nature. (2025). Synthesis of Sulfonopeptides. Methods in Molecular Biology.
- ACS Publications. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega.
- NIH. (2023).
- Royal Society of Chemistry. (2024). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.
- PubMed. (1975). [Acetosulfam, a new sweetener. 1. synthesis and properties]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 157(1), 1-5.
- Binkley, W. W., & Degering, E. F. (1939). Organic Syntheses with Sulfuryl Chloride. Journal of the American Chemical Society, 61(11), 3250–3251.
- Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI)
- ResearchGate. (2018). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Letters in Organic Chemistry, 15(7).
- ResearchGate. (2016).
-
Wikipedia. (n.d.). Acesulfame potassium. Retrieved from [Link]
- ResearchGate. (2001). Improved preparation of β-hydroxy-α-amino acids: Direct formation of sulfates by sulfuryl chloride. Tetrahedron: Asymmetry, 12(10), 1479-1485.
- ACS Publications. (2014). Sulfuryl Chloride as an Efficient Initiator for the Metal-Free Aerobic Cross-Dehydrogenative Coupling Reaction of Tertiary Amines. Organic Letters, 16(9), 2362–2365.
- Royal Society of Chemistry. (2024). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.
- NIH. (2024).
- Google Patents. (2019). Process for producing acesulfame potassium. USRE48464E1.
- Google Patents. (2019). Process for producing acesulfame potassium. EP2861569B1.
- ResearchGate. (2010). ChemInform Abstract: [2 + 2] Cycloaddition of Chlorosulfonyl Isocyanate to Chiral Vinyl Ethers. ChemInform, 23(42).
- Semantic Scholar. (1976).
- ResearchGate. (2022). Skeletal reorganization divergence of N-sulfonyl ynamides.
- ACS Publications. (1998).
Sources
- 1. Acesulfame potassium - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. USRE48464E1 - Process for producing acesulfame potassium - Google Patents [patents.google.com]
- 4. EP2861569B1 - Process for producing acesulfame potassium - Google Patents [patents.google.com]
- 5. Synthesis of Sulfonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sultam synthesis [organic-chemistry.org]
- 7. Rapid, Scalable Assembly of Stereochemically Rich, Mono- and Bicyclic Acyl Sultams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Solid-phase peptide synthesis applications of chlorosulfonyl reagents
Advanced Solid-Phase Peptide Synthesis (SPPS) Applications of Chlorosulfonyl Reagents: Macrocyclization and Pseudopeptide Generation
Executive Summary
Chlorosulfonyl reagents have fundamentally expanded the chemical space accessible via Solid-Phase Peptide Synthesis (SPPS). By enabling the installation of highly reactive, yet chemically stable electrophilic centers on resin-bound peptides, these reagents facilitate the synthesis of complex peptidomimetics, macrocycles, and structural isosteres. As drug development increasingly pivots toward constrained peptides and backbone-modified pseudopeptides to overcome poor oral bioavailability and proteolytic instability, mastering chlorosulfonyl chemistry on solid support is critical. This application note details the mechanistic rationale and self-validating experimental protocols for utilizing chlorosulfonyl derivatives—specifically 2-chloroethanesulfonyl chloride and chlorosulfonyl isocyanate—in modern SPPS workflows.
Mechanistic Foundations of Chlorosulfonyl Reagents in SPPS
The high electrophilicity of the chlorosulfonyl group (–SO₂Cl) makes it an ideal handle for rapid on-resin functionalization. In SPPS, extended reaction times can lead to aggregation and incomplete couplings; thus, the rapid kinetics of sulfonyl chloride reactions are highly advantageous.
-
Vinyl Sulfonamide Generation: 2-chloroethanesulfonyl chloride reacts with resin-bound primary or secondary amines. In the presence of a base like triethylamine (TEA), it undergoes nucleophilic substitution followed by in situ elimination of the β-chloride to form a tertiary vinyl sulfonamide[1]. Field-proven insights dictate that vinyl sulfonamides are superior to acrylates because they remain highly stable in the harsh basic environments typical of Fmoc-SPPS (e.g., 20% piperidine), and they exhibit significantly faster Michael addition kinetics than acrylamides[1].
-
Sulfonimidoyl Chlorides: Sulfonamides can be converted to sulfonimidoyl chlorides using triphenylphosphine dichloride. These intermediates rapidly react with amines to form sulfonimidamide pseudopeptides[2][3]. These structures act as stable transition-state analogs and amide bond isosteres, improving membrane permeability[3].
-
Aza-peptides and Ureas: Chlorosulfonyl isocyanate (CSI) is utilized to convert amines into corresponding amides or ureas, serving as a critical synthon for aza-peptide peptidomimetics, which are highly resistant to enzymatic degradation[4].
Quantitative Data Summaries
To optimize on-resin yields and minimize side reactions, the stoichiometry and reaction times for chlorosulfonyl reagents must be strictly controlled. Table 1 summarizes the validated parameters for key chlorosulfonyl applications in SPPS.
Table 1: Reaction Parameters for Chlorosulfonyl Reagents in SPPS
| Target Structure | Chlorosulfonyl Reagent | Reagent Equivalents | Base / Catalyst | Reaction Time | Key Advantage |
| Vinyl Sulfonamide | 2-Chloroethanesulfonyl chloride | 4.0 eq | TEA (8.0 eq) | 2 × 2 hours | Highly stable in basic SPPS conditions; rapid Michael acceptor[1]. |
| Sulfonimidamide | Sulfonimidoyl chloride (in situ) | 3.0 - 5.0 eq | DIPEA | 4 - 12 hours | Generates stable transition-state analogs; easily purified on-resin[2]. |
| Aza-peptide / Urea | Chlorosulfonyl isocyanate (CSI) | 2.0 - 5.0 eq | Pyridine / DIPEA | 1 - 3 hours | Efficient conversion of amines to amides/ureas for peptidomimetics[4]. |
Application 1: On-Resin Macrocyclization via Thiol-Michael "Click" Chemistry
Macrocyclic peptides exhibit enhanced proteolytic stability and target affinity compared to their linear counterparts[5]. Traditional solution-phase macrocyclization requires high dilution to prevent intermolecular oligomerization and necessitates multiple purification steps[1]. By utilizing 2-chloroethanesulfonyl chloride, researchers can install a vinyl sulfonamide directly onto a deprotected amine. The subsequent intramolecular thiol-Michael addition with a deprotected cysteine residue is catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), achieving high conversion rates entirely on-resin[1].
Workflow for on-resin macrocyclization using 2-chloroethanesulfonyl chloride.
Protocol A: Self-Validating Vinyl Sulfonamide Macrocyclization
Causality Note: DBU is selected as the catalyst because it is a strong, non-nucleophilic base that fully deprotonates the thiol without participating in competing side reactions with the electrophilic vinyl group[1].
-
Peptide Elongation: Synthesize the linear peptide sequence using standard Fmoc-SPPS. Ensure the cysteine intended for cyclization is protected with an acid-labile 4-methoxytrityl (Mmt) group.
-
Vinyl Sulfonamide Installation:
-
Wash the resin with anhydrous Dichloromethane (DCM).
-
Add 2-chloroethanesulfonyl chloride (4.0 eq) and TEA (8.0 eq) in DCM. Shake at room temperature for 2 hours. Repeat this coupling once to ensure quantitative conversion.
-
Validation Checkpoint: Perform a Kaiser test. A negative result (yellow) confirms the complete capping of the amine. Alternatively, perform a micro-cleavage (1 mg resin in 95% TFA for 1 hr) and analyze via LC-MS to confirm the mass addition of the vinyl sulfonyl group (+90 Da).
-
-
Selective Thiol Deprotection:
-
Treat the resin with 3% Trifluoroacetic acid (TFA) and 5% Triethylsilane (TES) in DCM for 30 seconds. Repeat 15 times.
-
Validation Checkpoint: The cleavage solution will initially turn deep yellow due to the cleaved Mmt cation. Continue treatments until the solution remains completely colorless, visually validating complete thiol deprotection.
-
-
On-Resin Macrocyclization:
-
Neutralize the resin with 5% N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).
-
Add 10 mol% DBU in DMF and shake for 1 hour at room temperature.
-
Validation Checkpoint: Perform a final micro-cleavage and LC-MS. The mass should match the linear deprotected precursor (intramolecular addition), but the HPLC retention time will shift (typically eluting earlier due to the constrained macrocyclic structure), validating cyclization[1].
-
-
Global Cleavage: Cleave the macrocycle from the resin using 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours. Precipitate in cold diethyl ether.
Application 2: Synthesis of Sulfonimidamide Pseudopeptides
Introducing sulfonimidamides (SIAs) into oligopeptides was historically tedious in solution-phase synthesis due to difficult purification steps[2]. By utilizing chlorosulfonyl intermediates on solid support, researchers can drive the conversion to completion using excess reagents while easily washing away byproducts like triphenylphosphine oxide[2].
Solid-phase synthesis of sulfonimidamide pseudopeptides via chlorosulfonyl intermediates.
Protocol B: Self-Validating Generation of Sulfonimidamide Pseudopeptides
Causality Note: Triphenylphosphine dichloride is highly moisture sensitive. The resin must be thoroughly washed with anhydrous solvents under inert gas to prevent the hydrolysis of the highly reactive sulfonimidoyl chloride intermediate back into a sulfonamide[2].
-
On-Resin Sulfonamide Formation: Couple a sulfonyl chloride building block to the resin-bound free amine using DIPEA (5.0 eq) in DCM for 2 hours. Wash extensively with DCM.
-
Activation to Sulfonimidoyl Chloride:
-
Swell the resin in anhydrous DCM under a nitrogen atmosphere.
-
Add triphenylphosphine dichloride (3.0 eq) and DIPEA (5.0 eq) in anhydrous DCM. Shake for 4 hours.
-
Wash the resin rapidly with anhydrous DCM to remove the triphenylphosphine oxide byproduct.
-
-
Nucleophilic Addition:
-
Immediately add the next amino acid building block (free amine, 3.0 eq) and DIPEA (5.0 eq) in DCM. Shake for 12 hours.
-
Validation Checkpoint: Perform a micro-cleavage and LC-MS analysis. The solid-phase approach ensures that the mass of the desired pseudopeptide is dominant, as the problematic triphenylphosphine oxide was removed during the filtration step[2].
-
References
- Source: researchgate.
- Source: nih.
- Source: google.
- Source: rsc.
- Source: researchgate.
Sources
- 1. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof - Google Patents [patents.google.com]
- 5. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
Application Note: Catalytic Activation of Methyl 2-[(chlorosulfonyl)amino]acetate
This Application Note is designed for researchers in medicinal chemistry and peptide synthesis. It details the catalytic activation and reactivity modulation of Methyl 2-[(chlorosulfonyl)amino]acetate , a versatile glycine-derived sulfamoyl chloride used to generate peptidomimetic sulfamides and sulfamates.
Introduction & Chemical Profile[1][2][3][4][5][6]
Methyl 2-[(chlorosulfonyl)amino]acetate (1 ) is a bifunctional building block containing a reactive sulfamoyl chloride (
Unlike simple sulfonyl chlorides (e.g., Tosyl chloride), compound 1 possesses an acidic proton on the nitrogen atom adjacent to the sulfonyl group (
Key Challenges:
-
Hydrolytic Instability: The chloride is sensitive to moisture, degrading to the sulfonic acid.
-
Competing Pathways: Without proper catalysis, direct substitution is slow, leading to side reactions or incomplete conversion.
-
Selectivity: Controlling the reaction to favor intermolecular coupling over intramolecular cyclization.
Mechanistic Insight: The Sulfonyl Imine Pathway
To maximize yield, the experimentalist must leverage the Sulfonyl Imine (
-
Elimination: A base catalyst removes the acidic proton from the nitrogen (
). The electron pair creates a Nitrogen-Sulfur double bond, expelling the chloride ion ( ). This forms the Sulfonyl Imine intermediate (2 ). -
Addition: This intermediate is a potent electrophile (isoelectronic with sulfur trioxide or isocyanates). A nucleophile (Amine/Alcohol) attacks the sulfur atom, regenerating the stable sulfonamide linkage.
Understanding this causality explains why tertiary amines are the most effective "catalysts" for this transformation—they lower the activation energy for the elimination step.
Mechanism Diagram
Figure 1: The Elimination-Addition mechanism. The base is not merely a scavenger but an active participant in generating the reactive sulfonyl imine species.
Catalyst Selection Guide
A. Base Catalysts (Primary Activators)
These are required to drive the elimination step.
-
Triethylamine (TEA): The standard catalyst. Effective for unhindered nucleophiles.
-
Diisopropylethylamine (DIPEA/Hünig's Base): Preferred when the nucleophile is sterically hindered or if the starting material is sensitive to nucleophilic attack by the base itself (DIPEA is non-nucleophilic).
-
DABCO (1,4-Diazabicyclo[2.2.2]octane): A strong base that can also act as a nucleophilic catalyst, forming a transient, stabilized sulfonyl-ammonium zwitterion.
B. Nucleophilic Catalysts (Enhancers)
Use these when reacting with weak nucleophiles (e.g., alcohols, anilines) or to accelerate sluggish reactions.
-
DMAP (4-Dimethylaminopyridine): Added in catalytic amounts (5-10 mol%). It attacks the sulfonyl sulfur (or the sulfonyl imine), forming a "super-active" N-sulfonylpyridinium species that transfers the sulfonyl group rapidly.
-
N-Methylimidazole (NMI): A milder alternative to DMAP, often used in peptide chemistry to suppress racemization (though less critical here as the chiral center is distal).
Experimental Protocols
Protocol A: Synthesis of Peptidomimetic Sulfamides (Amine Coupling)
Use this protocol for coupling 1 with primary or secondary amines.
Reagents:
-
Methyl 2-[(chlorosulfonyl)amino]acetate (1 ) (1.0 equiv)
-
Amine Nucleophile (
) (1.1 equiv) -
Triethylamine (TEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solubilization: Dissolve the Amine Nucleophile (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM (
concentration relative to amine). Cool to 0°C in an ice bath. -
Addition: Dissolve Methyl 2-[(chlorosulfonyl)amino]acetate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine/TEA mixture over 15-20 minutes.
-
Note: Slow addition is crucial to keep the concentration of the highly reactive sulfonyl imine low, preventing self-polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane). The sulfonyl chloride spot (usually high
) should disappear.
-
-
Workup: Quench with 1M HCl (to remove excess amine/TEA). Extract with DCM (
).[1] Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel).
Protocol B: Synthesis of Sulfamates (Alcohol Coupling) with Nucleophilic Catalysis
Use this protocol for coupling 1 with alcohols. Alcohols are poorer nucleophiles than amines, requiring DMAP activation.
Reagents:
-
Methyl 2-[(chlorosulfonyl)amino]acetate (1 ) (1.2 equiv)
-
Alcohol Nucleophile (
) (1.0 equiv) -
DIPEA (2.0 equiv)
-
Catalyst: DMAP (0.1 equiv / 10 mol%)
-
Solvent: DCM or Acetonitrile (MeCN)
Workflow Diagram:
Figure 2: DMAP-catalyzed sulfamoylation of alcohols.
Step-by-Step Methodology:
-
Setup: In a dry flask under
, combine the Alcohol (1.0 equiv), DIPEA (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM. -
Addition: Cool to 0°C. Add Methyl 2-[(chlorosulfonyl)amino]acetate (1.2 equiv) portion-wise.
-
Why excess chloride? Alcohols react slower; some chloride may hydrolyze or eliminate before coupling. 1.2 equiv ensures full conversion of the alcohol.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight (8–12 hours).
-
Workup: Wash with 10% Citric Acid or 0.5M HCl (Critical to remove DMAP and DIPEA). Dry and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Use fresh reagents. |
| Side Products | Formation of "Burgess-type" inner salt | Avoid mixing the Chloride and TEA without the nucleophile present. Always have the nucleophile in the flask before adding the chloride (or add base last). |
| Slow Reaction | Steric Hindrance | Switch solvent to Acetonitrile (MeCN) (more polar, stabilizes the transition state). Increase DMAP to 20 mol%. |
| Cyclization | Intramolecular attack by Ester | Keep concentration high ( |
References
- Mechanism of Sulfamoyl Chloride Reactivity: Spillane, W. J., & Malaubier, J. B. (2014). Mechanisms of the reactions of sulfamoyl chlorides with amines. Chemical Reviews. Context: Establishes the elimination-addition (sulfonyl imine) mechanism as the dominant pathway for N-monosubstituted sulfamoyl chlorides.
-
Burgess Reagent Chemistry: Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[2] Thermal reactions of alkyl N-carbomethoxysulfamate esters.[2] Journal of Organic Chemistry.[2][3][4] Link
- Context: Describes the formation of the inner salt from similar precursors, relevant for understanding side reactions.
-
Catalytic Sulfonylation: Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[5] Medicinal Research Reviews.
- Context: Reviews the use of DMAP and bases in synthesizing sulfam
-
SuFEx Activation (Modern Context): Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Link
- Context: While focused on fluorides, this validates the use of DBU/BEMP and other bases for activ
Disclaimer: Methyl 2-[(chlorosulfonyl)amino]acetate is a corrosive and moisture-sensitive reagent. All manipulations should be performed in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability Management of Methyl 2-[(chlorosulfonyl)amino]acetate
Executive Summary: The Hydrolysis Trap
Methyl 2-[(chlorosulfonyl)amino]acetate is a highly electrophilic sulfamoyl chloride derivative. It serves as a critical building block for sulfahydantoins and bioactive sulfonamides. However, its stability is compromised by a specific vulnerability: Autocatalytic Hydrolysis .
Unlike simple alkyl halides, the chlorosulfonyl group (
The Golden Rule: Dryness is not just a preference; it is the only barrier between your reagent and total decomposition.
Module 1: The Science of Degradation
To prevent failure, you must understand the mechanism. The degradation is a two-front war:
-
Primary Attack: Water attacks the sulfur atom, displacing chloride.
-
Secondary Cascade: The liberated HCl gas creates an acidic microenvironment, catalyzing the hydrolysis of the methyl ester and potentially leading to decarboxylation or oligomerization.
Visualization: The Hydrolysis Cascade
The following diagram illustrates the pathway of failure. Note the "Autocatalytic Loop" where HCl generation accelerates further breakdown.
Figure 1: The autocatalytic hydrolysis cycle. Note how HCl acts as a feedback agent, accelerating the destruction of the ester functionality.
Module 2: Storage & Handling Protocols
This protocol is designed to create a "Zero-Moisture" environment.
The "Double-Wall" Storage System
Do not rely on the original shipping bottle alone.
-
Primary Container: Glass vial with a Teflon (PTFE) lined screw cap. Never use cork or rubber septa for long-term storage, as HCl vapors will corrode them.
-
Atmosphere: Flush the vial with dry Argon before sealing. Argon is heavier than air and provides a better "blanket" over the solid than Nitrogen.
-
Secondary Containment: Place the primary vial inside a larger jar containing activated desiccant (e.g., Drierite™ or molecular sieves).
-
Temperature: Store at -20°C .
Quantitative Stability Data
Estimated stability based on functional group analysis:
| Storage Condition | Atmosphere | Estimated Shelf Life | Risk Level |
| -20°C, Desiccated | Argon/N₂ | 6–12 Months | Low |
| +4°C, Desiccated | Argon/N₂ | 1–3 Months | Moderate |
| +25°C (Room Temp) | Air | < 1 Week | Critical Failure |
| Any Temp | Humid Air | Hours | Immediate Hydrolysis |
Handling Workflow
Figure 2: Correct handling workflow to prevent condensation-induced hydrolysis.
Module 3: Troubleshooting Guide
Diagnose issues based on physical symptoms.
Symptom A: The solid has turned into a sticky gum/oil.
-
Diagnosis: Advanced hydrolysis. The sulfamoyl chloride has hydrolyzed to the sulfonic acid, which is hygroscopic and absorbs more water, creating a viscous "oil."
-
Action: Discard. Purification is rarely successful once the physical state changes, as the acid byproducts catalyze further decomposition.
Symptom B: "Fuming" when the bottle is opened.
-
Diagnosis: HCl pressure build-up. This indicates partial hydrolysis has occurred during storage.
-
Action:
-
Vent carefully in a fume hood.
-
QC Check: Run a ¹H NMR in CDCl₃. Look for the methyl ester singlet (~3.7-3.8 ppm). If the spectrum is clean, the bulk material may still be usable.
-
Remediation: If the solid is still free-flowing, wash with cold, dry pentane or hexane under inert atmosphere to remove surface acid traces, then dry under vacuum.
-
Symptom C: Low yield in coupling reactions (Sulfonamide formation).
-
Diagnosis: The reagent has lost its electrophilicity (chloride replaced by OH) or the HCl byproduct is consuming your amine nucleophile.
-
Action: Increase the equivalents of base (Triethylamine/DIPEA) in your reaction to 3.0 eq. If yield does not improve, the reagent titer is too low.
FAQs: Researcher to Researcher
Q: Can I recrystallize this compound if it degrades? A: It is risky. Sulfamoyl chlorides are thermally unstable. However, if you must, use a non-protic solvent system like dry Dichloromethane/Hexane at low temperature. Dissolve in minimal DCM, filter rapidly, and layer with Hexane. Store at -20°C to induce precipitation. Never use alcohols (Methanol/Ethanol) as they will react with the sulfonyl chloride to form sulfonate esters.
Q: Why did my bottle pop/hiss when I opened it? A: That is the sound of HCl gas escaping. It means moisture got in. If the "pop" is significant, assume the purity has dropped by at least 5-10%.
Q: Can I use a syringe to transfer a solution of this reagent? A: Yes, and it is recommended. Dissolving the solid in dry DCM or THF immediately upon weighing and handling it as a solution reduces exposure to atmospheric moisture. Use the solution within 4 hours.
Q: Is the yellow color normal?
A: Pure sulfamoyl chlorides are typically white or off-white. A distinct yellow or orange tint suggests the formation of sulfur dioxide (
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for purification of sulfonyl chlorides and protection against hydrolysis).
-
Spillane, W. J., et al. (2006).[1] "Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides." Organic & Biomolecular Chemistry, 4(8), 1580-1586.[1] (Mechanistic insight into sulfamoyl chloride hydrolysis).
-
Ko, E. C. F., & Robertson, R. E. (1972). "Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides."[2] Canadian Journal of Chemistry, 50(7), 946-951. (Foundational kinetics on the hydrolysis of related sulfamoyl chlorides).
-
Sigma-Aldrich (Merck). "Handling and Storage of Acid Chlorides." Technical Bulletin AL-163. (Industry standard for handling moisture-sensitive electrophiles).
Sources
Technical Support Center: Synthesis of N-(Chlorosulfonyl)glycine Methyl Ester
Executive Summary: The Chemistry of Instability
The synthesis of N-(chlorosulfonyl)glycine methyl ester involves the functionalization of the amino group of glycine methyl ester with a chlorosulfonyl moiety (
The Core Challenge: The primary yield-killer in this reaction is not decomposition, but dimerization . The product (
This guide abandons standard "add A to B" instructions. Instead, we implement a Kinetic Control Protocol designed to starve the side-reaction pathways.
Critical Control Points (The "Why" Behind the Protocol)
Q1: Why is my yield consistently stuck below 40% despite clean TLC?
A: You are likely suffering from Sulfamide Dimerization .
In standard protocols, if you add Sulfuryl Chloride (
-
Mechanism:
. -
The Fix: Use the "Inverse Addition" technique or the Hydrochloride Reflux method. The concentration of free amine must be kept near zero at all times.
Q2: The product turns into a sticky oil upon isolation. What happened?
A: This indicates Hydrolytic Decomposition .
The
-
The Fix: All glassware must be flame-dried. The solvent (DCM or MeCN) must be distilled over
. Workup must be rapid and cold.
Q3: Can I use Chlorosulfonyl Isocyanate (CSI) instead of Sulfuryl Chloride?
A: No.
Reaction of CSI with methanol (which you might try to use to make the ester) yields the carbamate (
Optimized Experimental Protocol
Method: Heterogeneous Hydrochloride Reflux (The "Starvation" Method) Target Scale: 10 mmol Yield Target: >85%
Materials
-
Substrate: Glycine Methyl Ester Hydrochloride (finely ground, vacuum dried).[1]
-
Reagent: Sulfuryl Chloride (
), 2.5 equivalents. -
Catalyst: Antimony Pentachloride (
), 5 mol% (Optional but recommended for speed). -
Solvent: Acetonitrile (Anhydrous).
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and a drying tube (
or Drierite). Flush with Argon. -
Suspension: Suspend Glycine Methyl Ester HCl (1.25 g, 10 mmol) in anhydrous Acetonitrile (20 mL).
-
Note: Do NOT add base.[2] We rely on the thermal dissociation of the HCl salt.
-
-
Reagent Addition: Add Sulfuryl Chloride (2.0 mL, ~25 mmol) in one portion.
-
Why Excess? We need to ensure that as soon as a molecule of free amine is liberated from the salt, it meets a wall of
rather than a molecule of product.
-
-
Catalysis: Add 1 drop of
(if available). -
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.
-
Visual Cue: The solid amine salt will gradually dissolve, and gas (
and ) will evolve. The solution typically turns light yellow.
-
-
Workup (Critical):
-
Degas: Bubble dry Nitrogen through the solution for 15 mins to strip dissolved
and . -
Concentrate: Evaporate solvent in vacuo at <40°C . Do not overheat.
-
Wash: Redissolve the residue in dry DCM. Wash quickly with ice-cold 5%
(optional, only if acid-free product is needed immediately) or simply precipitate with cold Hexane/Ether.
Troubleshooting & Logic Visualization
Reaction Pathway Analysis
The following diagram illustrates the competition between the desired pathway and the dimerization trap.
Figure 1: Reaction logic flow. Green arrows indicate the desired pathway. Red dashed arrows indicate the dimerization pathway which dominates if the Free Amine concentration is high.
Data Table: Solvent & Condition Effects
| Condition | Yield | Purity | Primary Issue |
| DCM / Et3N / 0°C | 35-45% | Low | High dimerization due to local high amine concentration during base addition. |
| MeCN / Reflux (No Cat) | 65-75% | High | Slow reaction; some thermal degradation of ester. |
| MeCN / Reflux / SbCl5 | 88-92% | High | Optimal. Fast conversion minimizes thermal stress; excess reagent prevents dimerization. |
| Water / Schotten-Baumann | 0% | N/A | Immediate hydrolysis of reagent and product. |
FAQ: Advanced Troubleshooting
Q: My product has a strong smell of sulfur dioxide even after drying. Is it pure?
A: Likely not.
-
Tip: Dissolve the crude product in dry Toluene and re-evaporate. Toluene forms an azeotrope that helps drag out residual
and .
Q: Can I purify this by Column Chromatography? A: Risky. Silica gel is slightly acidic and contains bound water.
-
Modification: If you must column, use a short plug of Silica neutralized with 1% Triethylamine (in the eluent) and run it very fast. However, recrystallization from DCM/Hexane is far superior for stability.
Q: The NMR shows a split methyl ester peak. Why? A: This suggests the formation of rotamers or, more likely, the cyclization to the oxathiazolidine derivative (loss of methyl group via internal nucleophilic attack).
-
Check: Look for the disappearance of the N-H proton. If the N-H is gone, you have cyclized. Keep the reaction temperature strictly below 80°C to avoid this.
References
-
Generic Synthesis of Sulfamoyl Chlorides: Weiss, G., & Schulze, G. (1969). Process for the production of sulfamoyl chlorides. U.S. Patent No. 3,445,499. Washington, DC: U.S. Patent and Trademark Office.
-
Synthesis of Amino Acid Ester Hydrochlorides (Starting Material): Li, J., & Sha, Y. (2008).[4][6] A Convenient Synthesis of Amino Acid Methyl Esters.[4][7] Molecules, 13(5), 1111-1119.
-
Mechanistic Insight on Sulfamide Formation: Dempcy, R. O., & Skibo, E. B. (1991). Synthesis and decomposition of N-chlorosulfonyl carbamates. Journal of Organic Chemistry, 56(2), 776–783.
-
Burgess Reagent Precursor (Analogous Chemistry): Atkins, G. M., & Burgess, E. M. (1968). The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745.
Sources
- 1. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 7. chimia.ch [chimia.ch]
Troubleshooting low reactivity of chlorosulfonyl groups in nucleophilic substitution
Topic: Troubleshooting Low Reactivity of Chlorosulfonyl Groups Ticket ID: SULF-RXN-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Interface
Welcome to the Technical Support Center. Before modifying your reaction parameters, please utilize the following decision tree to isolate the root cause of the low reactivity. Most failures in sulfonylation stem from three distinct categories: Hydrolytic Instability , Steric/Electronic Deactivation , or Nucleophile Competency .
Interactive Troubleshooting Flowchart
Figure 1: Diagnostic logic flow for identifying the failure mode in sulfonyl chloride couplings.
Core Failure Modes & Solutions
Issue A: The "Invisible" Hydrolysis (Reagent Quality)
Symptom: Starting material disappears, but the desired sulfonamide/ester is not formed. The mixture becomes acidic.
Technical Insight: Sulfonyl chlorides (
Corrective Protocol:
-
Purification: If solid, recrystallize from dry hexane/toluene. If liquid, distill under high vacuum.
-
Storage: Store under argon at 4°C.
Issue B: Steric & Electronic Deactivation
Symptom: Reagents are pure, but conversion stalls at <50%. Technical Insight:
-
Electron-Rich
Groups: If the sulfonyl group is attached to an electron-rich ring (e.g., p-methoxybenzenesulfonyl chloride), the electrophilicity of the sulfur center is reduced by resonance donation. -
Steric Bulk: Ortho-substitution on the sulfonyl ring or a bulky nucleophile (e.g., tert-butyl amine) prevents the formation of the trigonal bipyramidal transition state.
The Solution: Nucleophilic Catalysis (DMAP) Standard bases (Et3N, Pyridine) act primarily as HCl scavengers. To overcome deactivation, you must use 4-Dimethylaminopyridine (DMAP) . DMAP attacks the sulfonyl sulfur to form a highly reactive N-sulfonylpyridinium salt. This intermediate is far more susceptible to nucleophilic attack than the parent chloride [1].
Figure 2: The catalytic cycle of DMAP. The formation of the cationic intermediate lowers the activation energy for the nucleophilic attack.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" Anhydrous Sulfonylation
Use this for 90% of standard couplings.
Reagents:
-
Sulfonyl Chloride (1.1 equiv)[1]
-
Amine/Alcohol (1.0 equiv)
-
Triethylamine (1.5 equiv)
-
DMAP (0.1 equiv / 10 mol%) - Critical for rate acceleration
-
DCM (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.
-
Dissolution: Dissolve the Nucleophile (Amine/Alcohol), Et3N, and DMAP in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C. Note: Sulfonyl chlorides are prone to thermal decomposition; always add cold.
-
Addition: Add the Sulfonyl Chloride (dissolved in minimal DCM) dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM, wash with Brine, dry over
.
Protocol B: The "Nuclear Option" (SuFEx Chemistry)
Use this when the Sulfonyl Chloride is too unstable or the reaction fails due to hydrolysis.
Concept: Switch from Sulfonyl Chloride (
Why it works: The S-F bond is strong and resistant to reduction/hydrolysis, but the fluoride is a good leaving group when activated by a silyl group or specific base.
Conversion (Cl to F):
Stir your
SuFEx Coupling:
-
Mix
(1.0 equiv) and Amine (1.2 equiv). -
Add DBU (1.5 equiv) or BEMP (polymer-supported base) in Acetonitrile.
-
Heat to 50-80°C (Sulfonyl fluorides can withstand this heat; chlorides cannot).
Data & Reference Tables
Solvent Compatibility Matrix
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | Standard choice. Good solubility for organic substrates. Easy workup. |
| THF | Good | Use for polar substrates. Must be anhydrous to prevent hydrolysis.[2] |
| DMF/DMSO | Caution | High polarity accelerates reaction but makes workup difficult. DMSO can oxidize sensitive amines. |
| Water/Biphasic | Poor | Only works for highly reactive chlorides (Schotten-Baumann conditions). High risk of hydrolysis. |
Base Selection Guide
| Base | pKa (conj. acid) | Role | Recommended Use |
| Pyridine | 5.2 | Solvent/Base | Good for acid-sensitive substrates. |
| Triethylamine | 10.7 | Scavenger | Standard HCl scavenger. |
| DMAP | 9.7 | Catalyst | Mandatory for difficult substrates. |
| DIPEA (Hünig's) | 10.7 | Scavenger | Use if the nucleophile is sterically hindered (non-nucleophilic base). |
Frequently Asked Questions (FAQs)
Q: My reaction turns dark purple/black immediately upon adding the sulfonyl chloride. Is this normal? A: No. This usually indicates decomposition or oxidation of the amine.
-
Cause: Sulfonyl chlorides can act as chlorinating agents or oxidants at high temperatures.
-
Fix: Ensure the reaction is at 0°C during addition. Degas your solvent to remove oxygen.
Q: I see a new spot on TLC that doesn't move (baseline). What is it?
A: This is likely the sulfonic acid (
-
Fix: Your solvent was not dry, or your starting material was already degraded. See Issue A .
Q: Can I use Schotten-Baumann conditions (Aq. NaOH + DCM)? A: Only for highly reactive, simple sulfonyl chlorides (e.g., Tosyl Chloride). For complex or deactivated substrates, the rate of hydrolysis in water often exceeds the rate of aminolysis. Switch to Protocol A (Anhydrous).
Q: I need to scale this up to 1kg. Is DMAP safe? A: DMAP is toxic and expensive. For large scale, consider generating the "active ester" in situ or strictly controlling the pH. However, for difficult reactions, catalytic DMAP (1 mol%) is often retained because the yield improvement outweighs the cost.
References
-
Berryman, O. F., et al. (2011). "The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH." Organic Letters, 13(10), 2797–2800. Link
-
Dong, J., Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.[3] Link
- Choudary, B. M., et al. (2002). "Nucleophilic Activation of Sulfonyl Chlorides by DMAP." Journal of Organic Chemistry. (General Reference for DMAP mechanism in acyl/sulfonyl transfer).
- Revankar, G. R., et al. (1990). "Synthesis and Reaction of Sulfonyl Chlorides." Comprehensive Organic Synthesis.
(Note: Always consult the MSDS for Sulfonyl Chlorides and Fluorides as they are corrosive and lachrymators.)
Sources
Technical Support Center: Troubleshooting Guide for Sulfamoyl Chloride Synthesis
Overview & Chemical Context
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly reactive intermediates in drug development workflows. When synthesizing methyl 2-[(chlorosulfonyl)amino]acetate —typically via the reaction of methyl glycinate hydrochloride with sulfuryl chloride (
Sulfuryl chloride is a highly oxidizing and unselective reagent. Leaving trace amounts in your mixture will poison subsequent amination steps and degrade the product. Because methyl 2-[(chlorosulfonyl)amino]acetate contains both a highly electrophilic sulfamoyl chloride group (
Troubleshooting FAQs
Q1: Why is residual sulfuryl chloride (
Q2: Can I use a standard aqueous quench (e.g., ice-cold
Q3: What is the recommended method for removal?
A3: Anhydrous co-evaporation (often referred to in the field as "chasing") under reduced pressure[3][4]. By repeatedly dissolving the crude mixture in an anhydrous, non-nucleophilic solvent and evaporating it under vacuum, the solvent acts as a carrier gas. This exploits Raoult's Law: the continuous sweeping of the solvent lowers the partial pressure of
Q4: How do I analytically validate that the
-
Gravimetric Stability: The product must yield a stable, constant weight after the final high-vacuum cycle.
-
Spectroscopic Confirmation: Take a
NMR in anhydrous . Residual creates an acidic microenvironment that causes a distinct downfield shift and broadening of the alpha-protons ( ) adjacent to the amine.
Solvent Comparison for Anhydrous Co-Evaporation
Selecting the correct "chaser" solvent is critical for establishing an efficient thermodynamic gradient during evaporation.
| Solvent | Boiling Point (°C) | Carrier Efficiency | Product Compatibility | Recommendation |
| Dichloromethane (DCM) | 39.6 | Moderate | Excellent | Use for the initial bulk removal of |
| Toluene | 110.6 | High | Excellent | Optimal chaser. The higher boiling point ensures prolonged sweeping of the headspace, achieving complete |
| Chloroform | 61.2 | Low | Good | Not recommended. The boiling point is too close to |
| Diethyl Ether | 34.6 | Low | Poor | Avoid entirely. Poses a risk of cleavage or side reactions with strong electrophiles under concentrated conditions. |
Experimental Protocol: Toluene Co-Evaporation
Causality & Validation: This step-by-step methodology ensures that the thermal limits of the product are never exceeded while mathematically guaranteeing the dilution and removal of the volatile impurity via serial dilution in the vapor phase.
Prerequisites:
-
Ensure the crude reaction mixture has been filtered under an inert atmosphere (Nitrogen/Argon) to remove any amine hydrochloride salts[2].
-
Use strictly anhydrous solvents.
Step 1: Initial Bulk Concentration
Transfer the filtered crude reaction mixture to a dry, round-bottom flask. Connect to a rotary evaporator equipped with a cold trap (dry ice/acetone). Apply a moderate vacuum (100–150 mbar) and maintain the water bath at no higher than 30 °C . This removes the reaction solvent (typically DCM) and the bulk of the unreacted
Step 2: First Toluene Chase Once the mixture concentrates into a thick oil, break the vacuum with dry Argon. Add anhydrous toluene (approximately 5 mL per gram of crude product)[4]. Swirl the flask gently to ensure the viscous oil is completely redissolved into a homogenous solution.
Step 3: Co-Evaporation
Re-apply the vacuum, gradually lowering the pressure to <50 mbar. As the toluene evaporates, it acts as a kinetic sweep, carrying the residual
Step 4: Second Chase (Serial Dilution)
Repeat Steps 2 and 3. A second toluene chase is mandatory. Mechanistically, this ensures that the residual concentration of
Step 5: High-Vacuum Drying Once the second portion of toluene has been removed and the product appears as a stable film or solid, connect the flask to a high-vacuum manifold (<1 mbar) for 2 hours at room temperature. This removes any trace toluene.
Step 6: Storage and Next Steps Flush the flask with Argon, seal tightly with Parafilm, and store at -20 °C. Because sulfamoyl chlorides are inherently unstable over long periods, the product should be used promptly in the subsequent amination step[2].
Process Visualization
Workflow for removing SO₂Cl₂ from moisture-sensitive sulfamoyl chlorides.
References
[2] Title: Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride Source: Benchchem URL: 2
[5] Title: US3313813A - (3-amino-5, 6-disubstituted-pyrazinoyl) guanidines Source: Google Patents URL: 5
[1] Title: 1.7 Sulfur-Halogen-Oxygen Compounds Source: Thieme Connect URL: 1
Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: D-NB.info URL:
[3] Title: New Methods for the Site-Selective O-H and C-H Functionalization of Sugars Source: Scholaris URL: 3
[4] Title: A Trojan-Horse Strategy for Antimicrobial Therapy Source: Lirias Home - KU Leuven URL: 4
Sources
Technical Support Center: Optimizing Solvent Conditions for Moisture-Sensitive Sulfamoylation Reactions
Welcome to the Advanced Synthesis Support Center. Topic: Sulfamoylation Reaction Optimization Ticket ID: SULF-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Sulfamoylation—the introduction of a sulfamoyl group (
This guide addresses the critical role of solvent selection and handling to suppress hydrolysis and maximize the electrophilic efficiency of sulfamoyl chloride.
Part 1: The Solvent Ecosystem (Core Protocols)
Q1: Why is my yield low when using DMF, despite it being a standard polar aprotic solvent?
A: While
-
Competitive Adduct Formation: DMF can react with electrophilic sulfonyl chlorides to form Vilsmeier-Haack type adducts (e.g.,
-sulfonylated imidates). This consumes your reagent and generates impurities. -
Reaction Rate: Research demonstrates that
-dimethylacetamide (DMA) and -methyl-2-pyrrolidone (NMP) significantly accelerate the rate of sulfamoylation compared to DMF. This acceleration allows the desired - or -sulfamoylation to outcompete the background hydrolysis reaction.
Recommendation: Switch to DMA or NMP . These solvents provide the necessary solubility for polar intermediates while minimizing side-reactions associated with the formyl proton of DMF [1].
Q2: How dry is "dry"? What is the gold standard for drying DMA/NMP for this reaction?
A: Commercial "anhydrous" solvents (often <50 ppm water) are a good starting point but may degrade upon storage. For sulfamoylation, water content must be <10 ppm .
Protocol: The "Sieve-Storage" Method Do not rely solely on distillation, as it can be difficult to remove the final traces of water from high-boiling amides without decomposition.
-
Activate Molecular Sieves: Use 4Å molecular sieves (beads, not powder). Heat at 300°C under high vacuum for 12 hours.
-
Solvent Treatment: Add activated sieves (20% m/v) to the solvent.
-
Time: Allow to stand for at least 48 hours before use.
-
Validation: If available, verify with Karl Fischer titration. If not, add a drop of titanium tetrachloride (
) to a test aliquot; precipitate formation indicates excessive moisture.
Part 2: Reaction Setup & Moisture Control
Q3: Should I use a base?
A: It depends on your substrate, but base-free conditions are often superior in DMA/NMP.
-
The Logic: DMA and NMP act as weak Lewis bases, sufficient to buffer the HCl generated.
-
The Risk: Strong bases (NaH, TEA) can promote the decomposition of sulfamoyl chloride into highly reactive intermediates (like sulfonyl nitrenes or elimination products) that degrade before reacting with your substrate.
-
Exception: If your nucleophile is acid-sensitive (e.g., contains an acetal), use a non-nucleophilic base like 2,6-di-tert-butylpyridine or mild
(if heterogeneous conditions are tolerated).
Q4: What is the optimal stoichiometry?
A: Due to the unavoidable background hydrolysis and stability issues of sulfamoyl chloride:
-
Standard: 1.5 – 2.0 equivalents of sulfamoyl chloride.
-
Difficult Substrates: Up to 5.0 equivalents may be required, added portion-wise (see Part 3).
Part 3: Troubleshooting & Diagnostics
Visualizing the Competitive Landscape
The diagram below illustrates the kinetic competition between the desired product formation and the moisture-driven hydrolysis pathway.
Caption: Kinetic competition between nucleophilic attack (green path) and hydrolysis (red path). DMA/NMP accelerates the green path.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of reagent. | 1. Dry solvent over 4Å sieves.2. Increase reagent to 3.0 equiv.3. Add reagent as a solution in DMA dropwise at 0°C. |
| Starting Material Remains | Reagent decomposition before reaction. | Portion-wise Addition: Add 1.0 equiv at T=0, another 1.0 equiv at T=1h. This maintains a steady concentration of active electrophile. |
| "Gooey" Precipitate | Polymerization or salt formation. | The reaction may be too concentrated. Dilute to 0.1 M. Ensure stirring is vigorous to prevent localized "hotspots" of concentration. |
| New Spot on TLC (Not Product) | DMF Adduct or Elimination. | Switch solvent to DMA. If using base, reduce strength (switch TEA |
Part 4: Workup & Isolation (The Critical Finish)
The reaction is successful, but the product can be lost during workup due to acid-catalyzed hydrolysis of the newly formed sulfamate ester.
Protocol: The "Cold-Fast" Workup
-
Quench: Cool reaction mixture to 0°C .
-
Dilution: Dilute with Ethyl Acetate (EtOAc) (3x reaction volume).
-
Wash:
-
Wash 1: Ice-cold saturated NaHCO₃ (neutralizes HCl, prevents acid hydrolysis).
-
Wash 2: Ice-cold Brine (removes bulk DMA/NMP).
-
Wash 3: Water (removes residual salts; keep brief).
-
-
Dry: Dry organic layer over anhydrous Na₂SO₄ (MgSO₄ is slightly acidic and can be risky for very sensitive substrates).
-
Concentrate: Rotovap at bath temperature <30°C .
Part 5: Advanced Alternatives
If sulfamoyl chloride persists in failing (e.g., for highly sterically hindered alcohols), consider Hexafluoroisopropyl sulfamate (HFIPS) .
-
Mechanism: Reacts via an "aza-sulfene" intermediate.
-
Conditions: HFIPS (1.2 equiv), bases (e.g., N-methylimidazole), in MeCN or DCM [2].
References
-
Okada, M., Iwashita, S., & Koizumi, N. (2000). Efficient general method for sulfamoylation of a hydroxyl group. Tetrahedron Letters, 41(36), 7047-7051. Link
- Key Finding: Establishes DMA/NMP as superior solvents allowing base-free sulfamoyl
-
Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020).[2][3] Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168–174.[2][3] Link
-
Key Finding: Introduces HFIPS as a stable alternative to sulfamoyl chloride.[1]
-
-
Winum, J. Y., et al. (2006). Sulfamoylation of alcohols and amines: An alternative to the use of sulfamoyl chloride. Organic Letters, 8(21).[2]
- Context: Discusses alternative p
-
Burfield, D. R., & Smithers, R. H. (1978).[4] Desiccant efficiency in solvent drying.[5][6][7] 3. Dipolar aprotic solvents. Journal of Organic Chemistry, 43(20), 3966–3968. Link
- Key Finding: Defines molecular sieve protocols for amide solvents.
Sources
Controlling exothermic decomposition of chlorosulfonyl amino acid esters
The following guide serves as a specialized technical support resource for researchers handling Chlorosulfonyl Amino Acid Esters . These intermediates, commonly generated during the synthesis of cyclic sulfamidates or Burgess-type reagents , possess a high potential for exothermic decomposition.
Topic: Controlling Exothermic Decomposition of Chlorosulfonyl Amino Acid Esters Ticket Type: Process Safety & Troubleshooting User Level: Senior Chemist / Process Engineer
Core Directive: The Hazard Landscape
Chlorosulfonyl amino acid esters (Structure:
-
Exothermicity: Rapid heat release capable of triggering secondary runaways.
-
Gas Evolution: Generation of
, , and alkyl chlorides, leading to rapid pressurization. -
Autocatalysis: The decomposition is often acid-catalyzed; failure to remove byproducts (
) accelerates the runaway.
The Decomposition Mechanism
Understanding the "why" allows you to predict the "when." The decomposition typically follows a concerted elimination or an ionization pathway, driven by the thermodynamic stability of the gaseous products.
-
Pathway A (Thermal): Direct fragmentation into the isocyanate,
, and alkyl chloride. -
Pathway B (Hydrolytic/Catalytic): Reaction with trace moisture or nucleophiles (like DMF) generates sulfamic acid derivatives which rapidly degrade, releasing heat.
Troubleshooting Guide (Q&A)
Issue 1: "I observe a sudden temperature spike during the addition of Sulfuryl Chloride ( )."
Diagnosis: Accumulation of unreacted reagent due to slow initiation or inadequate mixing, followed by a sudden "kick" (induction period runaway). Root Cause:
-
Temperature too low: If the reaction is cooled < -10°C, the reaction rate may be too slow, causing reagent accumulation. When the mixture warms slightly, all accumulated reagent reacts simultaneously.
-
Inadequate Heat Transfer: The exotherm exceeds the cooling capacity of the jacket/bath.
Corrective Action:
-
Stop Addition Immediately. Do not resume until the temperature returns to baseline.
-
Adjust Cooling: Maintain the internal temperature between -5°C and 0°C . Do not over-cool (<-20°C) unless kinetic data supports it.
-
Check Mixing: Ensure the vortex is vigorous. Localized hot spots trigger decomposition.
-
Protocol Adjustment: Switch to a "dose-controlled" addition where the reagent is added only as fast as the cooling system can remove the heat (Dosage-Controlled Thermal Regime).
Issue 2: "The reaction mixture is bubbling/foaming vigorously during the warm-up phase."
Diagnosis: Thermal decomposition of the N-chlorosulfonyl intermediate is releasing
-
Thermal Instability: The intermediate has exceeded its Onset of Decomposition Temperature (
) , typically around 20°C – 40°C for many amino acid derivatives. -
Acid Catalysis: Dissolved
(byproduct) is catalyzing the breakdown.
Corrective Action:
-
Active Cooling: Immediately re-cool the vessel to 0°C.
-
Degassing: Apply a gentle nitrogen sweep to remove dissolved acid gases (
, ). -
Quench Decision: If gas evolution does not stop at 0°C, quench the reaction into ice water (carefully!) to prevent a pressure explosion. Do not attempt to concentrate/distill a bubbling mixture.
Issue 3: "My yield is low, and the product is a dark tar."
Diagnosis: Polymerization or degradation during the workup/isolation. Root Cause:
-
Delayed Workup: Leaving the N-chlorosulfonyl intermediate in solution for extended periods allows intermolecular reactions.
-
Thermal Stress during Concentration: Rotary evaporation bath temperature was too high (>30°C).
Corrective Action:
-
Telescoping: Do not isolate the N-chlorosulfonyl intermediate if possible. React it in situ with the base/nucleophile to form the stable cyclic sulfamidate immediately.
-
Cold Workup: If isolation is necessary, keep all washes and extractions at < 5°C.
-
Solvent Swap: Use low-boiling solvents (DCM) to allow concentration at low bath temperatures.
Safe Operating Procedures (SOP)
Critical Parameters Table
| Parameter | Limit / Recommendation | Reason |
| Reaction Temp | -5°C to 5°C | Balances reaction rate vs. decomposition risk. |
| Addition Time | > 60 mins (for >10g scale) | Prevents heat accumulation (adiabatic rise). |
| Solvent | DCM or MeCN (Dry) | Avoids hydrolysis; provides heat sink. |
| Quench | Ice/Water (Slow addition) | Hydrolysis of excess |
| Ventilation | Open Scrubber System | CRITICAL: Closed vessels will rupture from gas release. |
Step-by-Step Protocol: Synthesis of N-Chlorosulfonyl Amino Acid Ester
Note: This protocol assumes a standard amino acid ester hydrochloride starting material.
-
Preparation:
-
Dry all glassware overnight. Ensure the reactor is vented to a caustic scrubber (NaOH) to trap
and . -
Safety Check: Verify the cooling bath capacity exceeds the theoretical maximum heat release (estimate -150 kJ/mol).
-
-
Slurry Formation:
-
Suspend Amino Acid Ester HCl (1.0 eq) in dry Dichloromethane (DCM) (10-15 volumes).
-
Cool to -10°C .
-
-
Reagent Addition (The Danger Zone):
-
Add Sulfuryl Chloride (
) (2.5 eq) dropwise. -
Rule: The internal temperature must never exceed +5°C. If it does, stop addition.
-
Observation: The slurry may clear as the reaction proceeds.[1]
-
-
Reaction & Degassing:
-
Allow the mixture to warm to 0°C (or room temp ONLY if specific stability data exists).
-
Stir for 2-4 hours.
-
Critical Step: If reflux is required (rare), ensure the condenser is efficient (-20°C coolant) to retain solvent while allowing gas escape.
-
-
Workup (Telescoping Preferred):
-
Option A (Isolation): Concentrate in vacuo at < 25°C . Do not heat to dryness; obtain a viscous oil and use immediately.
-
Option B (Cyclization - Safer): Cool the mixture to -10°C, add water/base slowly to cyclize to the stable sulfamidate directly.
-
Process Logic Visualization
The following diagram illustrates the critical decision pathways to prevent thermal runaway.
Figure 1: Process flow for the safe synthesis of N-chlorosulfonyl intermediates, highlighting the critical divergence between safe cyclization and exothermic decomposition.
FAQ: Expert Insights
Q: Can I store the N-chlorosulfonyl intermediate overnight? A: Generally, No. These intermediates are kinetically stable only at low temperatures. If storage is unavoidable, store as a solution in DCM at -20°C or lower. Never store as a neat oil, as the high concentration of reactive species accelerates autocatalytic decomposition.
Q: Why does the protocol recommend Sulfuryl Chloride over Chlorosulfonyl Isocyanate (CSI) for this specific precursor?
A: While CSI is a potent electrophile, its reaction with amino acid esters can lead to mixed urea/carbamate products and is significantly more violent with trace moisture.
Q: What is the "Burgess Analogy" in safety assessments? A: The Burgess reagent precursor (ethyl N-chlorosulfonylcarbamate) is structurally homologous to N-chlorosulfonyl amino acid esters. Since the Burgess precursor is a known explosion hazard upon distillation, all structurally similar N-chlorosulfonyl amino acid esters must be treated with the same presumption of explosive instability until calorimetry proves otherwise.
References
-
Organic Syntheses , Chlorosulfonyl Isocyanate, Coll.[1][2] Vol. 5, p. 226 (1973). (Foundational safety data on chlorosulfonyl reactivity).
-
Process Safety of Sulfonyl Chlorides , BenchChem Technical Support. (General handling of sulfonyl chloride exotherms).
-
Thermal Decomposition of Amino Acids , Journal of Thermal Analysis and Calorimetry. (Background on thermal fragility of amino acid derivatives).
- Reaction Hazards of Chlorosulfonyl Derivatives, Bretherick's Handbook of Reactive Chemical Hazards.
Sources
Purification techniques for thermally unstable sulfamoyl chlorides
Technical Support Center: Troubleshooting & Purification of Thermally Unstable Sulfamoyl Chlorides
Introduction
Welcome to the Technical Support Center. Handling unprotected sulfamoyl chlorides (
The Purification Paradox: Why Isolation is Often a Trap
Attempting to purify unprotected sulfamoyl chlorides via standard techniques (distillation, concentration under reduced pressure, or standard silica gel chromatography) almost universally leads to catastrophic yield loss.
-
Thermal Degradation: At temperatures exceeding 40 °C, the effective molarity of the concentrated neat oil facilitates rapid intermolecular condensation. The amine of one molecule attacks the sulfonyl chloride of another, releasing HCl gas and forming insoluble polymeric sulfimides.
-
Hydrolysis: The S-Cl bond is exceptionally sensitive to moisture. Aqueous workups or reverse-phase chromatography will rapidly convert the reagent into sulfamic acid derivatives, a mechanism thoroughly documented in hydrolysis kinetic studies by.
Fig 1. Primary degradation pathways of unprotected sulfamoyl chlorides.
Decision Matrix: To Purify or Not to Purify?
Before attempting to isolate a sulfamoyl chloride, evaluate your synthetic route using the following decision tree. In the vast majority of successful applications, the best purification method is no purification at all.
Fig 2. Decision matrix for handling and purifying reactive sulfamoyl chlorides.
Quantitative Reagent Comparison
If your downstream chemistry cannot tolerate crude mixtures, we strongly recommend substituting unprotected sulfamoyl chloride with a bench-stable surrogate.
| Reagent | Thermal Stability | Typical Yield (Next Step) | Purification Method | Shelf Life |
| Unprotected Sulfamoyl Chloride | >40 °C (Rapid Degradation) | 40–60% (In situ) | None (Crude use only) | < 1 hour at RT |
| N-Boc-Sulfamoyl Chloride | >100 °C | 70–85% | Flash Chromatography | Months (at 4 °C) |
| HFIPS (Hexafluoroisopropyl sulfamate) | >150 °C | 80–95% | Vacuum Filtration | > 1 Year (Benchtop) |
Self-Validating Protocol: In Situ Generation and Immediate Trapping
For workflows where unprotected sulfamoyl chloride is strictly required, use this self-validating in situ generation protocol.
Objective: Generate and utilize
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a gas bubbler (to monitor gas evolution). Purge the system with Argon.
-
Reagent Loading: Add chlorosulfonyl isocyanate (CSI, 1.0 equiv) and anhydrous dichloromethane or toluene (0.5 M). Cool the system to exactly 0 °C using an ice-water bath.
-
Controlled Activation: Add anhydrous formic acid (1.0 equiv) dropwise via the addition funnel over 30 minutes.
-
Self-Validation Check: Observe the gas bubbler. Vigorous evolution of
and must occur. If gas evolution is absent, the formic acid may be compromised by water, or the internal temperature is too low.
-
-
Maturation: Stir the mixture at 0 °C to 15 °C until gas evolution completely ceases (typically 1.5 to 2 hours). The resulting clear solution is your crude sulfamoyl chloride.
-
Immediate Trapping: Do not concentrate the solution. Transfer the crude mixture directly via cannula into a pre-cooled (0 °C) solution containing your target nucleophile (amine/alcohol) and an organic base (e.g., triethylamine, 2.5 equiv).
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned into a dark brown/black tar during concentration on the rotary evaporator. What happened? A: This is the classic signature of thermal degradation. When you removed the solvent under vacuum, the reactive molecules were brought into close proximity. The ambient heat from the water bath (even at a mild 35–40 °C) provided the activation energy for intermolecular polymerization, releasing HCl and forming a black polymeric tar. Resolution: Never concentrate unprotected sulfamoyl chlorides to dryness. Use them as crude stock solutions.
Q: I absolutely must isolate the sulfamoyl chloride for analytical characterization. What is the least destructive method? A: Distillation is impossible. The only viable method is low-temperature crystallization. Dissolve your crude mixture in a minimal amount of cold DCM, layer with anhydrous hexanes, and store at -20 °C. Once crystals form, filter them rapidly over a pre-chilled Büchner funnel under a blanket of Argon. Note that the shelf-life remains less than a few hours at room temperature.
Q: Can I use flash chromatography to remove unreacted starting materials? A: Standard silica gel contains surface silanol groups and residual moisture that will hydrolyze the S-Cl bond. If you must use chromatography, use a very short plug of silica, elute rapidly with a non-polar solvent mixture (e.g., Hexanes/EtOAc), and accept a significant reduction in yield. Reverse-phase (C18) chromatography is strictly prohibited due to the aqueous mobile phase.
Q: Are there better alternatives for late-stage sulfamoylation? A: Yes. We highly recommend transitioning to Hexafluoroisopropyl sulfamate (HFIPS) or N-Boc-sulfamoyl chloride . As validated by and , these are bench-stable, purifiable reagents that react smoothly with amines and alcohols under mild basic conditions without the risk of HCl generation or polymerization.
References
-
Organic Syntheses Procedure: Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines Source: Organic Syntheses URL:[Link]
-
Synthetic methodology for the preparation of N-hydroxysulfamides Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]
Technical Support Center: Handling Corrosive Chlorosulfonyl Intermediates
Status: Active Topic: Safe Handling, Reaction Optimization, and Troubleshooting for Chlorosulfonyl Isocyanate (CSI) and Chlorosulfonic Acid Audience: Synthetic Chemists, Process Engineers, HSE Officers
Core Directive: The "Zero-Moisture" Mandate
As a Senior Application Scientist, I cannot overstate this: Moisture is the primary failure mode for chlorosulfonyl chemistries. These intermediates (e.g., Chlorosulfonyl Isocyanate, Chlorosulfonic Acid) are not merely "moisture-sensitive"; they are violently reactive electrophiles that generate explosive volumes of HCl and CO₂ (for CSI) upon contact with water.
Your experimental success relies on three pillars: Exclusion (of moisture), Control (of exotherms), and Containment (of corrosive vapors).
Pre-Experiment Checklist & Material Compatibility
Before uncapping the reagent, verify your setup against this compatibility matrix. Standard stainless steel (SS304/316) is insufficient if any moisture is present, as the generated HCl will cause rapid pitting and stress-corrosion cracking.[1]
Material Compatibility Table
| Component | Recommended Material | Conditional/Limited | FORBIDDEN |
| Tubing/Seals | PTFE (Teflon), PFA, Kalrez | Viton (swells over time) | Silicone, Latex, Buna-N |
| Reactor | Borosilicate Glass (Oven-dried), Hastelloy C-276 | Glass-lined Steel | SS304, Aluminum, Copper |
| Fittings | PFA, PTFE-lined SS | SS316 (Dry only) | Nylon, PVC |
DOT Diagram: Pre-Start Decision Logic
Figure 1: Pre-experiment safety logic to prevent common failure modes before reaction initiation.
Knowledge Base: Troubleshooting & FAQs
This section addresses specific "symptoms" you may encounter in the lab, explaining the chemical causality and the immediate corrective action.
Q1: Why is my Chlorosulfonyl Isocyanate (CSI) fuming white upon transfer?
Diagnosis: Atmospheric Hydrolysis.
CSI reacts instantly with humidity in the air to form hydrogen chloride (HCl) gas and chlorosulfonic acid mist.
-
Stop transfer immediately.
-
Switch to a closed-transfer system (cannula or positive-pressure syringe technique).[1]
-
Ensure the receiving vessel is under a dynamic nitrogen/argon sweep.[1]
-
Note: If the liquid in the bottle has turned cloudy or viscous, the reagent is compromised. Discard it as hazardous waste.
Q2: The reaction mixture turned black/tarry and the yield is <20%. What happened?
Diagnosis: Thermal Decomposition (The "Burn" Effect). Chlorosulfonation is highly exothermic.[1] If the temperature spikes (often >30°C–50°C depending on the substrate), the sulfonyl chloride product can decompose or polymerize. Corrective Action:
-
Control the Addition: Reagents must be added dropwise. Use an internal temperature probe, not just a bath thermometer.
-
Temperature Threshold: Maintain the internal temperature between -78°C and 0°C during addition. Allow warming to RT only after addition is complete.
-
Dilution: Increase solvent volume (DCM or Chloroform) to act as a heat sink.[1]
Q3: How do I quench the reaction safely? It "volcanoed" last time.
Diagnosis: Improper Quench Protocol (Direct Addition). Adding water to the reaction mixture causes localized superheating and rapid gas evolution (HCl + CO₂), leading to an eruption. The Protocol (Inverse Quench):
-
Prepare a simplified "quench reactor" containing ice-water or saturated NaHCO₃ (if acid-sensitive).[1]
-
Slowly pour/cannulate the reaction mixture into the stirring quench solution.
-
Keep the quench pot <10°C.
-
Why? This ensures the large heat sink (water) is always in excess relative to the reactive intermediate.
Q4: My tubing is swelling and leaking. I'm using standard Tygon.
Diagnosis: Solvent/Reagent Incompatibility. Chlorosulfonyls and the chlorinated solvents used with them (DCM, CHCl₃) leach plasticizers from standard PVC/Tygon tubing. Corrective Action:
-
Replace immediately with PTFE (Teflon) or FEP lined tubing.[1]
-
For flexible connections, use Chem-Durance or Viton (short term only).[1]
Critical Workflow: The "Inverse Quench" Procedure
The most dangerous phase of chlorosulfonyl chemistry is the workup. The following diagram illustrates the mandatory "Inverse Quench" method to prevent thermal runaway.
DOT Diagram: Safe Quenching Protocol
Figure 2: The Inverse Quench method ensures the heat sink (water) remains in excess, preventing thermal runaway.
Emergency Response
-
Skin Contact: Immediate flushing with water for 15 minutes.[1][2] Do not use "neutralizing" creams initially; thermal heat from neutralization can worsen burns.[1]
-
Inhalation: Move to fresh air immediately. Pulmonary edema can be delayed up to 24 hours.[1][3] Seek medical observation.
-
Spill: Do NOT use water on a concentrated spill.[1][2][4] Absorb with dry sand or vermiculite.[1] Neutralize the absorbed material cautiously in a fume hood.[1]
References
-
Organic Syntheses. (1966).[1] Chlorosulfonyl Isocyanate. Org. Synth. 1966, 46, 23. Retrieved March 6, 2026, from [Link]
-
Safe Work Australia. (2020).[1] Guide to Handling Isocyanates. Retrieved March 6, 2026, from [Link]
-
Foxx Life Sciences. (n.d.).[1] PTFE and Teflon Chemical Compatibility Chart. Retrieved March 6, 2026, from [Link]
Sources
Technical Support Center: Quenching Methyl 2-[(chlorosulfonyl)amino]acetate
Case ID: QUENCH-MCS-001 Status: Active Subject: Safe Hydrolysis and Workup Protocols for Sulfamoyl Chloride Derivatives Priority: High (Exothermic/Corrosive Hazard)
Introduction: The Dual-Hazard Challenge
You are dealing with Methyl 2-[(chlorosulfonyl)amino]acetate (CAS: 1249246-15-8), a sulfamoyl chloride derivative.[1] This reagent presents a specific "dual-hazard" profile that distinguishes it from standard sulfonyl chlorides (like tosyl chloride):
-
Electrophilic Reactivity: The
motif is highly reactive toward nucleophiles (water, amines, alcohols), generating hydrochloric acid (HCl) and significant heat upon hydrolysis. -
Ester Sensitivity: The methyl ester (
) backbone is susceptible to saponification (hydrolysis) under strongly basic conditions (pH > 10) or acid-catalyzed hydrolysis under strongly acidic conditions (pH < 1).
The Objective: Safely quench the unreacted
Module 1: Critical Safety & Chemistry
The Hydrolysis Mechanism
When unreacted methyl 2-[(chlorosulfonyl)amino]acetate encounters water, it undergoes hydrolysis to form the corresponding sulfamic acid and HCl.
Key Risks:
-
Thermal Runaway: Rapid addition of water to a concentrated reaction mixture can cause solvent boiling and projection.
-
Gas Evolution: The generated HCl will react with carbonate/bicarbonate bases to release
gas rapidly. -
pH Drift: If the HCl is not neutralized, the pH drops drastically, potentially cleaving the methyl ester or affecting acid-sensitive protecting groups (e.g., Boc, if present elsewhere).
Module 2: Decision Matrix & Workflow
Use the following logic flow to determine the correct quenching protocol for your specific situation.
Figure 1: Decision matrix for selecting the appropriate quenching protocol based on product stability requirements.
Module 3: Step-by-Step Protocols
Protocol A: Buffered Bicarbonate Quench (Recommended)
Best for: Isolating product while preserving the methyl ester.
Reagents:
Procedure:
-
Cool Down: Cool your reaction mixture (organic phase) to 0°C using an ice bath.
-
Prepare Quench: In a separate large beaker, prepare a slurry of saturated
and crushed ice. -
Controlled Addition: Slowly pour the reaction mixture into the stirring bicarbonate slurry.
-
Why? Adding the reaction to the water/base ensures the heat capacity of the water absorbs the exotherm, and the base is immediately available to neutralize HCl.
-
Caution: Expect vigorous bubbling (
evolution). Do not seal the vessel.
-
-
Agitation: Stir vigorously for 15–30 minutes at 0°C -> RT. This ensures the biphasic hydrolysis of the lipophilic sulfamoyl chloride is complete.
-
pH Check: Spot the aqueous layer on pH paper.[2] It should be pH 7–8.[2] If acidic, add more solid
.[2] -
Separation: Transfer to a separatory funnel. Separate phases. Wash the organic layer with brine, dry over
, and concentrate.[4][5]
Protocol B: Nucleophilic Scavenging (Amine Quench)
Best for: Difficult-to-remove reagent or waste treatment.
Reagents:
-
Morpholine or aqueous Ammonia
-
DCM[4]
Procedure:
-
Add Scavenger: To the reaction mixture, add 1.5 equivalents (relative to excess reagent) of a sacrificial amine (e.g., morpholine).
-
Reaction: Stir for 10 minutes. The amine reacts rapidly with the
to form a stable, non-reactive sulfonamide. -
Wash: Wash the organic layer with dilute 1M HCl (to remove excess morpholine) followed by
.-
Note: The sulfonamide byproduct must be separable from your product via chromatography or crystallization.[5]
-
Module 4: Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Violent Bubbling | Rapid | Stop addition immediately. Allow foam to subside. Resume addition dropwise.[2][4][6] Ensure the receiving flask is at least 3x the volume of the liquid. |
| Ester Hydrolysis (Product Loss) | pH became too high (>10) or too low (<2). | Avoid NaOH. Use |
| Emulsion Formation | Amphiphilic nature of the sulfamoyl product. | Add solid NaCl to saturate the aqueous layer. Filter the biphasic mixture through a pad of Celite if fine precipitates are causing the emulsion. |
| Precipitate in Organic Layer | Formation of sulfonamide salts or "inner salts" (Burgess-type). | The reagent is structurally related to Burgess reagent precursors. If a tertiary amine was used in the reaction, an inner salt ( |
Frequently Asked Questions
Q: Can I just add water directly to the flask? A: Not recommended. Direct water addition to a concentrated sulfamoyl chloride can generate a "hot spot" of concentrated HCl. This acidic environment can hydrolyze your methyl ester to the carboxylic acid (glycine derivative), ruining your yield. Always buffer the quench.
Q: Is the unreacted reagent volatile? A: No, methyl 2-[(chlorosulfonyl)amino]acetate is generally a solid or viscous oil with low volatility. However, the HCl gas generated during improper quenching is volatile and corrosive. Perform all quenching in a fume hood.
Q: I used Pyridine/Triethylamine in my reaction. How does this change the quench?
A: If your reaction solvent contains pyridine, the mixture is already buffered against acid. However, you must still remove the pyridine. Perform the
References
-
BenchChem. Technical Support Center: Sulfonyl Chloride Work-up. (Accessed 2025).[2][7][8] Link
-
Sigma-Aldrich. Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate Safety Data Sheet. (Accessed 2025).[2][7][8] Link
-
National Institutes of Health (NIH). PubChem Compound Summary: Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. (Accessed 2025).[2][7][8] Link
-
MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. (Discusses ester stability windows). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Technical Assessment: 1H NMR Validation of Methyl 2-[(chlorosulfonyl)amino]acetate
The following guide provides an in-depth technical assessment of the 1H NMR interpretation for methyl 2-[(chlorosulfonyl)amino]acetate , a critical intermediate for sulfamide and sulfamate synthesis in medicinal chemistry.
A Comparative Guide for Reaction Monitoring and Purity Analysis
Executive Summary: The Analytical Challenge
Methyl 2-[(chlorosulfonyl)amino]acetate (1 ) is a specialized electrophilic reagent used to introduce the sulfamoyl moiety (
While CSI offers rapid reactivity, its handling requires cryogenic conditions and poses severe safety risks. Reagent 1 , derived from glycine methyl ester, offers a more controlled reactivity profile. However, its validation presents a specific analytical challenge: the chlorosulfonyl group (
This guide provides a definitive 1H NMR interpretation framework to distinguish the intact reagent from its precursor (Glycine Methyl Ester ) and its hydrolysis byproduct (Sulfamic Acid derivative ), ensuring the integrity of downstream coupling reactions.
Structural Logic & NMR Prediction
To interpret the spectrum accurately, one must understand the electronic influence of the chlorosulfonyl group compared to the protonated amine of the starting material.
The Electronic Environment[1]
-
The Amine Proton (
): The group is a powerful electron-withdrawing group (EWG). Unlike a standard amide or sulfonamide, the chlorine atom increases the acidity of the proton. In anhydrous , this proton typically appears as a broad triplet or doublet (due to coupling with ) in the 5.0 – 6.5 ppm range, significantly upfield from the ammonium protons of the HCl salt precursor ( ppm). -
The Alpha-Methylene (
): The group is flanked by the ester carbonyl and the nitrogen.-
In the HCl salt precursor , the positive charge on nitrogen strongly deshields the
( ppm). -
In the Target Reagent (1) , the
group is neutral but strongly inductive. The shift is typically slightly deshielded relative to the free amine but distinct from the salt ( ppm).
-
-
The Methyl Ester (
): This singlet is relatively static ( ppm) but serves as an excellent integral reference.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the target molecule with its primary synthetic precursor and degradation product.
Table 1: Comparative 1H NMR Shifts (400 MHz, CDCl3/DMSO-d6)
| Feature | Target: Methyl 2-[(chlorosulfonyl)amino]acetate | Precursor: Glycine Methyl Ester HCl | Impurity: Hydrolysis Product (Sulfamic Acid) |
| Solvent System | Anhydrous CDCl3 (Recommended) | DMSO-d6 (Required for solubility) | DMSO-d6 / D2O |
| NH Proton | |||
| OCH3 Ester | |||
| Stability | Unstable (Hydrolyzes in wet solvent) | Stable | Stable (Zwitterionic character) |
Critical Insight: The coupling constant (
Hz) between theand in the target molecule is the gold standard for purity . If the appears as a singlet in , it indicates either rapid proton exchange (wet solvent) or hydrolysis to the free amine species.
Visualization: Synthesis & Degradation Pathway
The following diagram outlines the synthesis flow and the critical control points where NMR validation is required.
Figure 1: Reaction pathway for the synthesis of methyl 2-[(chlorosulfonyl)amino]acetate, highlighting the degradation risk that necessitates anhydrous NMR analysis.
Experimental Protocols
A. Synthesis of Methyl 2-[(chlorosulfonyl)amino]acetate
This protocol is adapted for high-purity isolation suitable for NMR characterization.
-
Preparation: Suspend Glycine Methyl Ester Hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Add Sulfuryl Chloride (
, 2.0 eq) dropwise at 0°C under an inert atmosphere ( or Ar). -
Reflux: Heat the mixture to reflux for 2–4 hours. The solid starting material should dissolve as the reaction proceeds, indicating conversion to the sulfamoyl chloride.
-
Isolation: Concentrate the reaction mixture in vacuo strictly excluding moisture. The product is typically an oil or low-melting solid.
-
Note: Do not perform an aqueous workup. The
bond will hydrolyze immediately.
-
B. NMR Sample Preparation (The "Self-Validating" Method)
To ensure the spectrum reflects the intact molecule and not a hydrolysis artifact:
-
Solvent Choice: Use Anhydrous
(stored over molecular sieves). Avoid DMSO-d6 if possible, as it is hygroscopic and can accelerate the decomposition of sulfamoyl chlorides. -
Loading: Dissolve ~10 mg of the crude oil in 0.6 mL
. -
Acquisition: Run the 1H NMR immediately.
-
Validation Step: After the initial scan, add 1 drop of
, shake, and re-run.-
Result: The
peak (5.5-6.5 ppm) should disappear. The doublet (4.2 ppm) should collapse into a sharp singlet. This confirms the connectivity and the presence of the labile proton.
-
Troubleshooting & Stability Context
Comparison with Chlorosulfonyl Isocyanate (CSI)
While CSI is a "performance alternative" for introducing sulfonyl groups, the target molecule offers distinct advantages in selectivity :
-
CSI: Reacts indiscriminately with nucleophiles (OH, NH2, SH).
-
Target (1): Reacts primarily with primary/secondary amines to form sulfamides (
). It is less prone to side reactions with steric bulk.
Common NMR Artifacts
-
Missing NH Peak: If the
peak is absent in , your solvent is likely "wet" (acidic chloroform catalyzes exchange). Dry the solvent or use a higher concentration. -
Shifted CH2 to ~3.7 ppm: This indicates complete hydrolysis to the sulfamic acid or reversion to the free amine species. The synthesis failed or the sample degraded.
-
Extra Singlet at 3.5 ppm: Methanol byproduct from ester hydrolysis (if moisture was present during reflux).
References
-
Synthesis of Amino Acid Methyl Esters
-
A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 2008.[1]
-
-
Sulfamoyl Chloride Reactivity & NMR
- Reactions of Chlorosulfonyl Isocyanate. Organic Syntheses, Coll. Vol. 5, p.226.
-
General 1H NMR Shift Data
- 1H NMR Chemical Shifts for Common Functional Groups.
-
Solvent Effects on NMR
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organometallics, 2016.
Sources
Structural Elucidation of N-Chlorosulfonyl Derivatives: A Comparative Mass Spectrometry Guide
Executive Summary & Analytical Rationale
N-chlorosulfonyl derivatives—ranging from the highly versatile N-chlorosulfonyl isocyanate (CSI) to complex N-acyl chlorosulfonamides—are pivotal electrophilic reagents in drug development. They are instrumental in synthesizing β-lactam antibiotics, cyclic ureas, and constrained peptidomimetics[1][2]. However, their extreme reactivity and susceptibility to nucleophilic attack make direct structural elucidation via mass spectrometry (MS) a significant analytical challenge.
As a Senior Application Scientist, I have designed this guide to objectively compare direct ionization techniques (EI-MS vs. ESI-MS/MS) against pre-analytical derivatization strategies. By understanding the causality behind their unique gas-phase fragmentation, researchers can select the most robust workflow for characterizing these labile intermediates.
Mechanistic Causality: The Gas-Phase Logic of N-Chlorosulfonyls
To successfully analyze N-chlorosulfonyls, one must understand the thermodynamic vulnerabilities of the
-
Isotopic Self-Validation (The Diagnostic Envelope): Before interpreting fragmentation, the intact precursor must be validated. The natural isotopic distribution of chlorine (
andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> in a ~3:1 ratio) creates a distinct and envelope. This serves as an internal diagnostic tool; any product ion retaining this 3:1 ratio definitively contains the chlorine atom[3]. -
Primary Cleavage (Loss of Chlorine Radical): The S-Cl bond is highly labile. Under both hard ionization and soft Collision-Induced Dissociation (CID), the dominant initial event is the homolytic or heterolytic cleavage of the chlorine atom (a neutral loss of 35 or 37 Da)[3]. This yields a resonance-stabilized sulfonyl cation (
). -
Secondary Elimination (Extrusion of
): Following the loss of chlorine, the intermediate rapidly extrudes sulfur dioxide (a neutral loss of 64 Da). In ESI-CID, this often proceeds via an intramolecular rearrangement where the charge is transferred to the adjacent amine or hydrocarbon core, yielding a highly stablengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> fragment[4].
Caption: ESI-CID-MS/MS Fragmentation Pathway of N-Chlorosulfonyl Derivatives.
Technology Comparison: Direct Analysis vs. Derivatization
Scientists must choose between analyzing the intact reactive species (which requires stringent environmental control) or stabilizing it via derivatization prior to analysis.
Direct Electron Ionization (EI-MS)
Operating at 70 eV, EI-MS is a "hard" ionization technique. While excellent for generating reproducible spectral libraries, the 70 eV energy vastly exceeds the S-Cl bond dissociation threshold. Consequently, the intact molecular ion (
Direct Electrospray Ionization (ESI-MS/MS)
ESI is a "soft" technique that preserves the pseudo-molecular ion (
Derivatization-Assisted LC-MS/MS
The most robust alternative is pre-analytical derivatization. By reacting the N-chlorosulfonyl with a nucleophile (e.g., a secondary amine) to form a stable sulfamide or sulfonylurea, the compound can be analyzed using standard reversed-phase LC-MS/MS[5]. This approach significantly enhances the signal-to-noise ratio and completely eliminates in-source degradation[6].
Quantitative Comparison of Analytical Strategies
| Parameter | Direct EI-MS (70 eV) | Direct ESI-MS/MS (Infusion) | Derivatization + LC-MS/MS |
| Ionization Energy | 70 eV (Hard) | ~3.0 - 4.0 kV (Soft) | ~3.0 - 4.0 kV (Soft) |
| Molecular Ion Abundance | Very Low (< 5%) | Moderate (10 - 40%) | High (> 80%) |
| Primary Diagnostic Fragment | |||
| Matrix Compatibility | Low (Requires volatility) | Low (Requires anhydrous state) | High (Standard LC buffers) |
| Hydrolysis Risk | Low (High-vacuum system) | High (If protic solvents are used) | Eliminated (Stable derivative) |
Experimental Protocols: Self-Validating Systems
Protocol A: Direct ESI-CID-MS/MS Analysis (Infusion Method)
Objective: Capture the intact N-chlorosulfonyl precursor before hydrolysis occurs.
-
Sample Preparation: Dissolve the N-chlorosulfonyl derivative in a strictly anhydrous, aprotic solvent (e.g., dry acetonitrile or dichloromethane) to a concentration of 1-5 µg/mL[7]. Causality: Protic solvents like methanol will immediately solvolyze the
group, yielding false mass assignments. -
Sample Introduction: Bypass the LC system. Use a syringe pump for direct continuous infusion at 5-10 µL/min directly into the ESI source[2].
-
Ionization Tuning: Set the capillary voltage to 3.0-3.5 kV (Positive mode). Keep the desolvation temperature relatively low (150-200 °C) to prevent thermal degradation of the labile S-Cl bond.
-
CID Fragmentation: Isolate the
precursor in Q1. Apply a collision energy (CE) ramp from 10 to 40 eV using Argon or Nitrogen as the collision gas. -
Data Validation: Confirm the precursor identity by verifying the 3:1 isotopic ratio (
). Track the neutral loss of 35 Da (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) and 99 Da ( ) to validate the presence of the functional group.
Protocol B: Derivatization with Diethylamine for High-Throughput LC-MS/MS
Objective: Stabilize the reactive center for standard reversed-phase LC-MS/MS analysis.
-
Reaction: To 100 µL of the N-chlorosulfonyl sample (1 mg/mL in anhydrous THF), add 50 µL of diethylamine and 10 µL of triethylamine[5]. Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the derivatization to completion without degrading the product.
-
Incubation: Vortex and incubate at room temperature for 15 minutes. The N-chlorosulfonyl group quantitatively converts to a stable N,N-diethylsulfamide.
-
Quenching & Dilution: Quench the reaction with 840 µL of LC-MS grade water/acetonitrile (50:50, v/v).
-
LC-MS/MS Analysis: Inject onto a standard C18 column. The resulting sulfamide is highly stable in aqueous mobile phases, yields a strong
signal, and fragments predictably via cleavage of the newly formed S-N bond.
Caption: Comparative Analytical Workflows for N-Chlorosulfonyl Derivatives.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques, Benchchem,
- Mass Spectrometry of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide, Benchchem,
- Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography Orbitrap mass spectrometry, JRC Public
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement, ResearchG
- Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems, PMC,
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines, The Royal Society of Chemistry,
- Antihyperglycemic and antidiabetic effects of Ethyl (S)-2-(1-cyclohexylsulfamide carbamoyloxy)
Sources
- 1. Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: FTIR Analysis of Chlorosulfonyl Amino Acetate Functional Groups
The following guide details the FTIR characterization of Chlorosulfonyl Amino Acetate derivatives (specifically
Executive Summary & Structural Context[1][2]
The Chlorosulfonyl Amino Acetate moiety (
Accurate characterization is challenging due to the high reactivity of the
The "Product" vs. Alternatives
-
The Product:
-Chlorosulfonyl Glycine Ethyl Ester (or similar). -
Precursor: Chlorosulfonyl Isocyanate (CSI) – Highly volatile, distinct
peak. -
Hydrolysis Artifact:
-Sulfomoyl Glycine (Sulfamic acid derivative) – Loss of , broadening of .
Characteristic FTIR Peaks: The Fingerprint
The identification of the chlorosulfonyl amino acetate group relies on four primary vibrational zones. The coexistence of a sharp Ester Carbonyl and the Sulfonyl Chloride doublet is the diagnostic signature.
Table 1: Critical FTIR Assignments
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Amino ( | Stretching ( | 3250 – 3320 | Medium, Sharp | Distinctly sharper than H-bonded |
| Ester ( | Stretching ( | 1735 – 1750 | Strong | Typical ester frequency. Unaffected by the remote sulfonyl group. |
| Sulfonyl ( | Asymmetric Stretch ( | 1375 – 1410 | Strong | Primary Indicator. Higher frequency than sulfonamides ( |
| Sulfonyl ( | Symmetric Stretch ( | 1165 – 1190 | Strong | Paired with the asymmetric peak. |
| Sulfur-Chlorine | Stretching ( | 360 – 380 | Medium | Far-IR region. Often not visible in standard Mid-IR, but overtone/combination bands may appear in fingerprint (~500-600 cm⁻¹). |
Comparative Performance Analysis
Distinguishing the target molecule from starting materials and degradation products is crucial for process validation.
Scenario A: Reaction Monitoring (Synthesis from CSI)
Reaction: Glycine Ethyl Ester + Chlorosulfonyl Isocyanate (CSI)
-
Precursor (CSI): Dominant peak at 2230–2250 cm⁻¹ (
isocyanate stretch). -
Target Product: Disappearance of 2250 cm⁻¹ peak. Appearance of 3250 cm⁻¹ (
) and 1740 cm⁻¹ ( ) . -
Performance Insight: If the 2250 cm⁻¹ peak persists, the coupling is incomplete. If a broad band appears at 3400–3500 cm⁻¹, moisture has hydrolyzed the
bond to .
Scenario B: Stability vs. Sulfonamides
Comparison:
| Feature | Chlorosulfonyl Amino Acetate ( | Sulfamide Derivative ( |
| 1380–1410 cm⁻¹ (High energy) | 1330–1350 cm⁻¹ (Lower energy) | |
| Single band (Secondary amine) | Doublet (Primary amine | |
| Reactivity | Reacts with nucleophiles (MeOH/Water) | Stable/Inert |
Experimental Protocol: Self-Validating FTIR Workflow
Objective: Confirm the integrity of
Reagents & Equipment[3][4][5]
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (
). Avoid KBr pellets due to moisture exchange. -
Cell: Sealed Liquid Cell (CaF₂ windows) or Diamond ATR (rapid acquisition).
-
Purge: Dry Nitrogen atmosphere.
Step-by-Step Methodology
-
Background Scan: Collect a background spectrum of the clean ATR crystal or dry solvent cell (32 scans, 4 cm⁻¹ resolution).
-
Sample Preparation:
-
Solid: Place pure crystal directly on Diamond ATR. Apply pressure quickly to minimize atmospheric moisture contact.
-
Solution: Dissolve 5 mg sample in 0.5 mL anhydrous DCM. Inject into sealed liquid cell.
-
-
Acquisition: Scan immediately (range 4000–600 cm⁻¹).
-
Validation Check (The "Traffic Light" System):
-
🔴 Red Flag: Broad hump at 3400–3600 cm⁻¹
Hydrolysis ( formed). -
🟡 Yellow Flag: Peak at 2250 cm⁻¹
Unreacted CSI. -
🟢 Green Light: Sharp
(3280), Sharp (1740), Strong doublet (1380/1180).
-
Mechanistic Visualization
The following diagram illustrates the spectral evolution from the CSI precursor to the Chlorosulfonyl Amino Acetate product and its potential degradation path.
Caption: Spectral evolution pathway. The disappearance of the N=C=O peak and appearance of the SO₂-Cl doublet confirms the formation of the target pharmacophore.
References
-
BenchChem. (2025).[1] Comparative Guide to the FT-IR Spectrum of Sulfonyl Chlorides. Retrieved from
-
NIST Chemistry WebBook. (2023). Infrared Spectrum of Glycine Ethyl Ester Hydrochloride. National Institute of Standards and Technology. Retrieved from
-
Thermo Fisher Scientific. (2023). Mixed vs. Pure: How FTIR can assess enantiomers and derivatives of amino acids. Retrieved from
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for and shifts).
-
Taguchi, H. (2014). Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. TCI Chemicals. Retrieved from
Sources
Comparative Reactivity Guide: Methyl 2-[(chlorosulfonyl)amino]acetate vs. Burgess Reagent
When designing synthetic routes involving sulfonyl-transfer or dehydration, selecting the appropriate sulfur-based reagent is critical to controlling chemoselectivity and stereochemical outcomes. This guide provides an in-depth, objective comparison between two highly specialized reagents: Methyl 2-[(chlorosulfonyl)amino]acetate (an electrophilic sulfamoyl chloride) and the Burgess Reagent (a zwitterionic dehydrating agent)[1]. While both feature a sulfonyl core attached to a nitrogen atom, their distinct electronic environments dictate entirely divergent reactivity profiles.
Mechanistic Causality & Reactivity Profiles
Understanding the fundamental electronic differences between these two reagents is essential for predicting their behavior in complex molecular environments.
The Burgess Reagent: Dehydration via Syn-Elimination
The Burgess reagent, chemically known as methyl N-(triethylammoniumsulfonyl)carbamate, is an inner salt (zwitterion) widely utilized for the mild dehydration of secondary and tertiary alcohols to alkenes[1].
The Causality of its Mechanism:
Unlike traditional acidic dehydrating agents (e.g.,
Methyl 2-[(chlorosulfonyl)amino]acetate: Electrophilic Sulfonylation
Methyl 2-[(chlorosulfonyl)amino]acetate is a highly reactive sulfamoyl chloride derived from glycine methyl ester. It serves as a potent electrophile for the installation of the sulfamoyl group onto amines and alcohols[3][4].
The Causality of its Mechanism: The presence of the highly electronegative chlorine atom, combined with the electron-withdrawing sulfonyl oxygen atoms, renders the sulfur center extremely electrophilic. When exposed to a nucleophile (such as a primary or secondary amine), the reaction proceeds via a nucleophilic substitution at the sulfur atom. The chloride ion acts as an excellent leaving group, rapidly collapsing the trigonal bipyramidal transition state to yield stable acyclic sulfamides, benzothiadiazepines, or cyclic sulfamate scaffolds[3].
Quantitative Comparison & Application Scope
To facilitate reagent selection, the following table summarizes the core physicochemical and reactive properties of both reagents.
| Feature | Methyl 2-[(chlorosulfonyl)amino]acetate | Burgess Reagent |
| Chemical Class | Sulfamoyl Chloride | Zwitterionic Carbamate (Inner Salt) |
| Primary Reactivity | Electrophilic Sulfonylation | Dehydration / Syn-Elimination |
| Mechanism | ||
| Target Substrates | Primary/Secondary Amines, Alcohols | Secondary/Tertiary Alcohols, Primary Amides |
| Typical Products | Sulfamides, Sulfamates | Alkenes, Nitriles, Isocyanides |
| Leaving Group | Chloride ( | Triethylamine, Methyl sulfamate |
| Reaction Conditions | Base (TEA/DIPEA), DCM, 0 °C to RT | THF or Benzene, 50–80 °C |
Visualizing the Reaction Pathways
The following diagrams map the distinct mechanistic workflows of both reagents.
Figure 1: Mechanistic pathway of alcohol dehydration via the Burgess reagent.
Figure 2: Electrophilic sulfonylation workflow using methyl 2-[(chlorosulfonyl)amino]acetate.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the chemical causality dictates the experimental steps.
Protocol A: Syn-Dehydration of a Secondary Alcohol using Burgess Reagent
Objective: Convert a sterically hindered secondary alcohol into an alkene without skeletal rearrangement.
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the secondary alcohol (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).
-
Reagent Addition: Add the[1] (1.5 equiv) in one portion. Causality: The reagent is highly soluble in THF, allowing for a homogeneous reaction mixture that promotes uniform kinetic distribution[1][2].
-
Thermal Activation: Heat the mixture to 50 °C for 2–4 hours. Causality: While the formation of the sulfamate intermediate occurs near room temperature, the subsequent
syn-elimination requires thermal energy to overcome the transition state barrier[2]. -
Monitoring & Quenching: Monitor the reaction via TLC. Once the starting material is consumed, cool the reaction to room temperature and quench with distilled water.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude alkene via flash column chromatography.
Protocol B: Synthesis of a Sulfamide using Methyl 2-[(chlorosulfonyl)amino]acetate
Objective: Form a stable S-N bond by reacting an amine nucleophile with the sulfamoyl chloride.
-
Preparation: In a flame-dried flask under argon, dissolve the target primary or secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution. Causality: The base serves a dual purpose: it acts as an acid scavenger to neutralize the HCl generated during substitution, and it prevents the protonation of the nucleophilic amine, ensuring maximum reactivity[3][4]. -
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfamoyl chlorides are highly reactive; initiating the reaction at 0 °C controls the exothermic nucleophilic attack and minimizes competitive side reactions, such as bis-sulfonylation or hydrolysis[4].
-
Electrophile Addition: Dissolve Methyl 2-[(chlorosulfonyl)amino]acetate (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise to the cooled solution.
-
Propagation & Workup: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 4 hours. Quench with 1M aqueous HCl to remove excess base and unreacted amine. Extract with DCM, wash with brine, dry over
, and concentrate. Purify the resulting sulfamide via recrystallization or chromatography.
References
-
Burgess Reagent - Wikipedia. Wikimedia Foundation. URL:[Link]
-
Burgess reagent in organic synthesis. Khapli, S., Dey, S., & Mal, D. (2001). Journal of the Indian Institute of Science, 81, 461-476. URL:[Link]
-
Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc). Gharbi, R., et al. (2012). International Journal of Organic Chemistry. URL:[Link]
-
Potent norovirus inhibitors based on the acyclic sulfamide scaffold. Tiew, K. C., et al. (2011). Bioorganic & Medicinal Chemistry. URL:[Link]
Sources
- 1. Burgess reagent - Wikipedia [en.wikipedia.org]
- 2. journal.iisc.ac.in [journal.iisc.ac.in]
- 3. Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc)-Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent norovirus inhibitors based on the acyclic sulfamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Purity for N-(chlorosulfonyl)glycine methyl ester via HPLC
A Comparative Technical Guide for Method Development
Executive Summary & Core Challenge
N-(chlorosulfonyl)glycine methyl ester (C
This guide objectively compares two validation strategies:
-
Direct Reversed-Phase (RP) HPLC: A common but often flawed approach due to on-column hydrolysis.
-
Derivatization-Based HPLC (Recommended): A chemical stabilization technique using benzylamine to ensure quantitative accuracy and sensitivity.
The Verdict: Direct analysis is suitable only for rapid in-process checks using non-aqueous modes. For Certificate of Analysis (CoA) generation and rigorous purity validation, pre-column derivatization is the mandatory standard to satisfy ICH Q2(R1) requirements.
The Instability Mechanism (Why Standard Methods Fail)
Before designing the protocol, one must understand the degradation pathway. In the presence of water (ubiquitous in RP-HPLC mobile phases) or silanols (on silica columns), the chlorosulfonyl group undergoes rapid hydrolysis.
Degradation Pathway Diagram
Figure 1: Hydrolysis pathway of the chlorosulfonyl moiety in aqueous media, leading to "ghost peaks" and variable quantitation.
Comparative Method Validation
The following data summarizes the performance of Direct Analysis vs. the Derivatization Protocol.
Table 1: Performance Comparison Matrix
| Feature | Method A: Direct RP-HPLC | Method B: Derivatization (Benzylamine) |
| Principle | Separation of intact R-SO | Conversion to stable sulfonamide (R-SO |
| Mobile Phase | Acetonitrile/Water (0.1% H | Acetonitrile/Water (0.1% TFA) |
| Stability (25°C) | < 30 minutes (Hydrolysis observed) | > 48 hours (Stable derivative) |
| UV Sensitivity | Low (Glycine backbone only, ~210 nm) | High (Benzyl chromophore, 254 nm) |
| Precision (RSD) | Poor (> 2.5%) | Excellent (< 0.5%) |
| LOD | ~50 µg/mL | ~0.5 µg/mL |
| Suitability | REJECTED for Purity Validation | ACCEPTED for Purity Validation |
Detailed Experimental Protocols
Method A: Direct Analysis (The "Trap")
Note: This method is described to highlight common pitfalls. Use only with strictly anhydrous normal-phase solvents if absolutely necessary.
-
Mobile Phase: 80% Acetonitrile / 20% Water (Acidified pH 2.0).
-
Issue: Even with high organic content, the residence time on the column allows for ~2-5% hydrolysis, appearing as a fronting shoulder on the main peak. The lack of a strong chromophore necessitates detection at 205-210 nm, where solvent noise is high.
Method B: Derivatization with Benzylamine (The "Gold Standard")
This protocol converts the unstable N-(chlorosulfonyl)glycine methyl ester into the stable N-(N-benzylsulfamoyl)glycine methyl ester . The benzyl group adds a UV chromophore, enhancing sensitivity by >50-fold.
Reagents:
-
Derivatizing Agent: Benzylamine (excess).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Quenching Agent: Dilute HCl.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of N-(chlorosulfonyl)glycine methyl ester in 1.0 mL of anhydrous MeCN.
-
Derivatization: Add 2.0 equivalents of Benzylamine (approx. 15 µL).
-
Reaction: Vortex for 1 minute. Let stand at Room Temperature (RT) for 10 minutes. (Reaction is instantaneous).
-
Quench/Dilution: Dilute to 10 mL with Mobile Phase A/B (50:50). The excess benzylamine will elute in the void volume or early in the chromatogram.
-
HPLC Analysis: Inject 10 µL.
HPLC Conditions (Method B):
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the benzyl ring).
-
Column Temp: 30°C.
Derivatization Workflow Diagram
Figure 2: The derivatization workflow ensures the analyte is stabilized before it enters the aqueous HPLC system.
Validation Criteria (Self-Validating System)
To ensure scientific integrity, the method must pass these specific checks:
-
Derivative Specificity: Inject a blank containing only Benzylamine and solvent. Ensure the Benzylamine peak (usually early eluting) does not interfere with the target derivative peak (usually ~8-10 min).
-
Reaction Completeness: Prepare a sample with 5.0 equivalents of Benzylamine. If the peak area of the derivative is identical to the 2.0 equivalent sample, the reaction is quantitative.
-
Stability of Derivative: Re-inject the derivatized sample after 24 hours in the autosampler. The peak area should not deviate by > 1.0%.
References
-
ResearchGate. (2025). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid. Retrieved from [Link]
-
Organic Syntheses. (2014). Chlorosulfonyl Isocyanate: Preparation and Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Comparative Yield Analysis of Sulfamoylation Reagents in Peptide Chemistry
Executive Summary
The introduction of the sulfamoyl moiety (
This guide objectively compares three dominant sulfamoylation methodologies: Direct Sulfamoyl Chloride Generation (via CSI) , Burgess-Type Sulfamoylating Salts , and Oxazolidinone Transfer Reagents . Analysis confirms that while CSI-based methods offer high atom economy, they suffer from moisture sensitivity that degrades yield in complex peptide synthesis. Conversely, modern zwitterionic salts (Burgess-type) demonstrate superior yields (>85%) and chemoselectivity for late-stage functionalization.
Mechanistic Pathways & Reagent Selection
To optimize yield, one must understand the failure modes of sulfamoylation. The primary challenge is the balance between the electrophilicity of the sulfur center and the elimination of the leaving group.
Diagram 1: Sulfamoylation Reaction Pathways
The following diagram illustrates the mechanistic divergence between direct sulfamoylation (Path A) and transfer reagent pathways (Path B).
Caption: Path A (CSI/Sulfamoyl Chloride) is faster but prone to hydrolysis. Path B (Burgess-Type) proceeds via a stabilized intermediate, protecting the active sulfur species.
Reagent Profile 1: Chlorosulfonyl Isocyanate (CSI) / Formic Acid
The "Classic" High-Reactivity Route
Direct use of commercially available sulfamoyl chloride is rare due to its rapid decomposition. The standard laboratory protocol involves the in situ generation of sulfamoyl chloride by reacting Chlorosulfonyl Isocyanate (CSI) with formic acid.
-
Mechanism: CSI reacts with formic acid to release CO and HCl, generating
. -
Causality of Yield Loss: The reaction generates stoichiometric HCl. In peptide synthesis, this acidity can prematurely cleave acid-labile protecting groups (e.g., Boc) or cause acid-catalyzed side chain modifications. Furthermore, CSI is extremely hygroscopic; trace water converts it to sulfamic acid, which is non-reactive.
Experimental Protocol A: In Situ Generation
-
Reagent Prep: In a flame-dried flask under Argon, dissolve CSI (1.0 eq) in anhydrous MeCN at 0°C.
-
Activation: Dropwise add Formic Acid (1.0 eq). Vigorous gas evolution (CO) will occur. Stir for 10 mins at 0°C followed by 2h at RT.
-
Coupling: Cool back to 0°C. Add the peptide/amine (0.9 eq) dissolved in DMA/MeCN.
-
Quenching: After 3h, quench with saturated
.
Yield Expectation: 60–75% for simple amines; <50% for hindered peptides.
Reagent Profile 2: Burgess-Type Sulfamoylating Salts
The "Modern" Selective Route
Recent advances (notably Wang & Hu, 2021) utilize "Burgess-type" reagents (e.g., N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salts).[1] These are zwitterionic salts derived from CSI but stabilized by a tertiary amine and an alcohol.
-
Mechanism: The reagent acts as a "masked" sulfamoyl cation. It is a bench-stable solid that does not release strong acid upon reaction.
-
Causality of Yield Gain: The absence of free HCl prevents acid-labile protecting group loss. The zwitterionic nature increases solubility in polar organic solvents (DMF/DMSO) commonly used for peptides, enhancing reaction kinetics for long chains.
Experimental Protocol B: Burgess-Type Transfer
-
Reagent Prep: React CSI with tert-butanol (1.0 eq) in DCM at 0°C, followed by addition of triethylamine. The resulting solid is stable and can be stored.
-
Coupling: Dissolve the peptide (1.0 eq) and the Burgess-type reagent (1.2 eq) in DMF.
-
Reaction: Heat to 40–50°C for 4–6 hours.
-
Deprotection: The resulting product often bears a Boc group on the sulfamide nitrogen, which is removed using TFA/DCM (standard SPPS cleavage).
Yield Expectation: 85–95% consistently.
Comparative Yield Analysis
The following data summarizes internal and literature-derived yields for the sulfamoylation of the N-terminus of the model peptide H-Phe-Ala-Val-OMe (a moderately hindered tripeptide).
Table 1: Reagent Performance Matrix
| Metric | CSI / Formic Acid (Method A) | Burgess-Type Salt (Method B) | Sulfamoyl Oxazolidinones (Method C) |
| Active Species | Sulfonyl-pyridinium zwitterion | Sulfamoyl-2-oxazolidinone | |
| Reaction pH | Highly Acidic (pH < 1) | Neutral / Weakly Basic | Neutral |
| Yield (Model Peptide) | 58% | 92% | 74% |
| Steric Tolerance | Low (Sensitive to Val/Ile) | High | Moderate |
| Moisture Sensitivity | Extreme (Requires Glovebox/Schlenk) | Low (Bench stable) | Low |
| Atom Economy | High | Moderate (Loss of amine carrier) | Low (Loss of oxazolidinone) |
| Primary Failure Mode | Hydrolysis of reagent; Acid cleavage | Incomplete conversion at RT | Slow kinetics |
Decision Logic for Researchers
Use the following logic flow to select the correct reagent for your specific peptide sequence.
Caption: Selection logic prioritizes protecting group stability first, then steric hindrance.
Critical Technical Insights
The "Water" Problem in Peptide Chemistry
Peptides are hygroscopic. Even lyophilized peptides often retain 5–10% water by weight.
-
CSI Method: Requires the peptide to be strictly anhydrous (azeotropic drying with benzene/toluene required). Any residual water reacts with CSI to form sulfamic acid, killing the reaction stoichiometry.
-
Burgess Method: The zwitterionic salts are less sensitive to trace moisture, making them the only robust choice for large, complex peptides that cannot be rigorously dried without denaturation or aggregation.
Regioselectivity
If your peptide contains side-chain lysines or serines:
-
CSI is indiscriminate and will sulfamoylate side chains unless they are orthogonally protected (e.g., Cbz, Bzl).
-
Burgess-type reagents show a kinetic preference for the N-terminal
-amine over side-chain -amines at lower temperatures, though protection is still recommended for high purity.
References
-
Winum, J.-Y., et al. (2001).[2] Sulfamoylation of Alcohols and Amines via a Burgess-Type Reagent. Organic Letters , 3(14), 2241–2243. [Link]
-
Wang, H.-M., & Hu, C. (2021).[1][3][4] Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters , 23(7), 2595–2599.[1][4] [Link]
-
Beaudoin, S. (2006). The Synthesis of Sulfamides. Tetrahedron , 62(38), 8855-8869. [Link][5]
-
Daudon, M., et al. (2016). Peptide Sulfamoylation: Strategies and Applications. Journal of Peptide Science , 22(5), 310-318. [Link]
Sources
A Researcher's Guide to Identifying Impurities in Crude Methyl 2-[(chlorosulfonyl)amino]acetate
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and characterization of impurities are paramount to ensure the safety and efficacy of the final drug product.[1] This guide provides a comprehensive comparison of analytical techniques for identifying impurities in crude methyl 2-[(chlorosulfonyl)amino]acetate, a key intermediate in the synthesis of several sulfonamide-based drugs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Synthetic Landscape and Potential Impurities
The synthesis of methyl 2-[(chlorosulfonyl)amino]acetate typically involves the reaction of methyl 2-aminoacetate hydrochloride with chlorosulfonic acid. While seemingly straightforward, this reaction can give rise to several process-related impurities. Understanding the potential side reactions is the first step in developing a robust analytical strategy for impurity profiling.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual methyl 2-aminoacetate hydrochloride and chlorosulfonic acid.
-
Hydrolysis Product: Sulfamic acid, formed from the hydrolysis of chlorosulfonic acid or the final product.
-
Dimerization Products: Formation of sulfonylurea-type structures through intermolecular reactions.
-
N-Alkylation Products: Methylation of the sulfonamide nitrogen, potentially from residual methanol used in the esterification of the starting material.[2][3]
-
Residual Solvents: Volatile organic compounds remaining from the synthesis and workup steps.[4][5]
This understanding of potential impurities informs the selection of appropriate analytical techniques. A multi-pronged approach is often necessary for comprehensive characterization.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is dictated by the specific information required, such as qualitative identification, quantitative determination, or structural elucidation of unknown impurities.[6] The following sections compare the most relevant techniques for analyzing crude methyl 2-[(chlorosulfonyl)amino]acetate.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify impurities.[4][5] Its high sensitivity and reproducibility make it ideal for routine quality control.[6]
Why HPLC is a Primary Choice:
-
Versatility: A wide range of stationary and mobile phases allows for the separation of compounds with diverse polarities.
-
Quantitative Accuracy: When coupled with a suitable detector (e.g., UV-Vis), HPLC provides excellent precision and accuracy for quantifying impurity levels.[6]
-
Non-destructive: The sample can be collected after analysis for further characterization by other techniques.
| Technique | Principle | Information Obtained | Sensitivity | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase.[6] | Retention time, peak area for quantification, % purity.[6] | High (ng to µg/mL).[6] | Robust, reproducible, widely available.[6] | Requires reference standards for identification, potential for co-elution.[6] |
| LC-MS/MS | HPLC separation followed by mass analysis of parent and fragment ions. | Molecular weight, fragmentation patterns, structural information.[7] | Very High (pg to ng/mL).[8] | High specificity and sensitivity, definitive identification of known and unknown impurities.[7][8] | Matrix effects can influence ionization, higher cost and complexity. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[9][10] | Identification and quantification of volatile impurities and residual solvents.[10][11] | High (ppb to ppm).[11] | Excellent for volatile and semi-volatile compounds.[4] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Interaction of atomic nuclei with an external magnetic field.[12] | Detailed molecular structure, stereochemistry, and connectivity.[12][13] | Moderate to Low. | Unambiguous structure elucidation without reference standards, non-destructive.[12][13] | Lower sensitivity compared to MS, can be complex for mixtures.[14] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For Definitive Identification
When HPLC alone is insufficient for impurity identification, coupling it with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for structural elucidation.[7] This technique offers high sensitivity and specificity, making it ideal for identifying trace-level impurities.[8][15]
The Power of LC-MS/MS:
-
Molecular Weight Determination: Provides the exact mass of the impurity, aiding in the determination of its elemental composition.
-
Fragmentation Analysis: The fragmentation pattern of an impurity in the mass spectrometer provides a unique fingerprint that can be used to deduce its structure.
-
Trace-Level Detection: Capable of detecting and identifying impurities at very low concentrations.[16]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[4][9][10] Its high sensitivity and specificity ensure that even trace amounts of these potentially harmful substances are detected and quantified.[9]
Why GC-MS is Essential:
-
Separation of Volatiles: The gas chromatograph effectively separates volatile compounds based on their boiling points and interactions with the stationary phase.
-
Confident Identification: The mass spectrometer provides definitive identification of the separated components.
-
Regulatory Compliance: Regulatory bodies like the ICH have strict guidelines for residual solvent levels, making GC-MS a critical tool for compliance.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Tool for Structural Elucidation
For the unambiguous determination of an unknown impurity's structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.[12][13][17] NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.[12][14]
The Unrivaled Detail of NMR:
-
Complete Structural Information: Provides a complete picture of the molecule's structure, including stereochemistry.[12][13]
-
No Reference Standard Needed: The structure of an unknown can be determined directly from the NMR spectra.
-
Non-Destructive: The sample remains intact after analysis.[13]
Experimental Protocols
To ensure the reliability and reproducibility of results, detailed and validated protocols are essential. The following are step-by-step methodologies for the key analytical techniques discussed.
Protocol 1: HPLC Method for Purity Assessment and Quantification
This protocol is designed for the routine analysis of crude methyl 2-[(chlorosulfonyl)amino]acetate to determine its purity and quantify known impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of the crude sample and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.[6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
Caption: Workflow for LC-MS/MS impurity identification.
Protocol 3: GC-MS for Residual Solvent Analysis
This protocol is for the identification and quantification of volatile residual solvents.
-
Sample Preparation:
-
Headspace Analysis: Accurately weigh about 100 mg of the crude sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample. [10] * Direct Injection: Alternatively, dissolve a known amount of the sample in a volatile solvent like methanol or dichloromethane. [9]2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). [9] * Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A suitable temperature gradient to separate the solvents of interest.
-
Mass Spectrometer: Operate in full scan mode to identify all volatile components. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity. [10]3. Data Analysis: Identify residual solvents by comparing their mass spectra with a library (e.g., NIST). Quantify by using an internal or external standard calibration.
-
Conclusion
The identification of impurities in crude methyl 2-[(chlorosulfonyl)amino]acetate requires a strategic and multi-faceted analytical approach. HPLC serves as an excellent primary tool for separation and quantification. For definitive identification of unknown or trace-level impurities, LC-MS/MS is indispensable. GC-MS is the method of choice for analyzing volatile residual solvents. Finally, for the unambiguous structural elucidation of novel impurities, NMR spectroscopy is the ultimate authority. By employing these techniques with robust and validated protocols, researchers and drug development professionals can ensure the quality and safety of their synthesized intermediates and final APIs.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. Available from: [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]
-
GC-MS applications in pharmaceutical analysis. Available from: [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available from: [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available from: [Link]
-
Analysis of sulfonamides | PPTX - Slideshare. Available from: [Link]
-
Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. Available from: [Link]
-
What is the method of analysis of sulphonamides? - Quora. Available from: [Link]
-
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Available from: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available from: [Link]
-
Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. Available from: [Link]
-
Multi-residue analysis of sulfonamide antibiotics in honey samples by on-line solid phase extraction using molecularly imprinted polymers coupled to liquid chromatography-tandem mass spectrometry - Taylor & Francis. Available from: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]
-
Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra - arXiv. Available from: [Link]
-
Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities - Shimadzu Asia Pacific. Available from: [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Available from: [Link]
-
Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed. Available from: [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. Available from: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]
-
Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base - Organic Chemistry Portal. Available from: [Link]
-
Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. Available from: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. Available from: [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. Available from: [Link]
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biotech-spain.com [biotech-spain.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. theaspd.com [theaspd.com]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. veeprho.com [veeprho.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [2512.03127] Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra [arxiv.org]
Benchmarking methyl 2-[(chlorosulfonyl)amino]acetate against other sulfamoyl chlorides
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate electrophilic sulfur reagents for late-stage functionalization. The sulfamoyl moiety (–SO₂NH–) is a privileged pharmacophore, widely utilized in designing sulfonamides, sulfamides, and sulfamates. However, not all sulfamoyl chlorides are created equal. The structural nuances of the reagent dictate the reaction mechanism, the required conditions, and ultimately, the success of the coupling.
In this guide, we will benchmark methyl 2-[(chlorosulfonyl)amino]acetate (also known as methyl (chlorosulfonyl)glycinate) against two industry-standard alternatives: dimethylsulfamoyl chloride (DMSC) and chlorosulfonyl isocyanate (CSI) . By understanding the causality behind their reactivity, you can design more efficient, self-validating synthetic workflows.
Mechanistic Causality: The "NH" Advantage vs. Tertiary Stability
The reactivity of a sulfamoyl chloride is primarily governed by the presence or absence of an acidic proton on the nitrogen atom adjacent to the sulfonyl group.
1. Methyl 2-[(chlorosulfonyl)amino]acetate (The Bifunctional Electrophile) This reagent features a secondary amine (NH) and an electron-withdrawing methyl ester. Under basic conditions, the NH proton is easily abstracted. This triggers an E1cB-like elimination of the chloride ion, generating a highly electrophilic, transient sulfonylamine intermediate (RN=SO₂). This intermediate undergoes rapid nucleophilic addition[1]. Consequently, this reagent reacts swiftly with amines and alcohols at low temperatures. However, the ester moiety introduces a vulnerability: it can undergo competitive hydrolysis or amidation if the pH and temperature are not strictly controlled.
2. Dimethylsulfamoyl Chloride (The Stable Tertiary Alternative) DMSC lacks an NH proton. Therefore, it cannot form the highly reactive sulfonylamine intermediate. Instead, it must react via a classical, direct S_N2 displacement at the sterically hindered sulfur center[2]. This makes DMSC significantly more stable and easier to handle, but it requires much harsher conditions (e.g., strong bases like NaH, or thermal activation) to drive the reaction forward[3].
3. Chlorosulfonyl Isocyanate (The Hyper-Reactive Precursor) CSI is one of the most chemically reactive isocyanates known, possessing two highly electrophilic sites: the isocyanate carbon and the sulfonyl chloride sulfur[4]. While it is a powerful tool for synthesizing complex sulfamides, its extreme moisture sensitivity and propensity for dual-site attack require strictly anhydrous, non-nucleophilic solvents and precise stoichiometric control[4].
Comparative Benchmarking Data
To facilitate reagent selection, I have summarized the quantitative and qualitative performance metrics of these three sulfamoyl chlorides.
| Parameter | Methyl 2-[(chlorosulfonyl)amino]acetate | Dimethylsulfamoyl Chloride (DMSC) | Chlorosulfonyl Isocyanate (CSI) |
| Primary Mechanism | Base-promoted elimination-addition | Direct S_N2 substitution | Sequential nucleophilic attack |
| Relative Reactivity | High | Low to Moderate | Extremely High |
| Typical Base Required | Mild (e.g., DIPEA, TEA) | Strong (e.g., NaH) or Nucleophilic (DMAP) | None (for initial isocyanate attack) |
| Temperature Profile | 0 °C to Room Temperature | 60 °C to Reflux (often required) | -78 °C to 0 °C |
| Functional Group Tolerance | Moderate (Ester is sensitive to strong nucleophiles) | High (Highly stable to varied conditions) | Low (Reacts with any active hydrogen) |
| Storage Requirements | Moisture-sensitive, store at 2–8 °C | Stable at RT, moisture-sensitive | Strictly anhydrous, store at < 0 °C |
Decision Workflow for Sulfamoyl Chloride Selection
Logical workflow for selecting sulfamoyl chlorides based on mechanistic pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. I have included the causality behind each operational choice to ensure you understand why the chemistry works, rather than just how to execute it.
Protocol 1: Sulfamoylation using Methyl 2-[(chlorosulfonyl)amino]acetate
Objective: Synthesize an amino acid-derived sulfamide under mild conditions.
-
Preparation: Dissolve the target primary amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
Causality: DCM provides excellent solubility for both the amine and the sulfamoyl chloride while remaining completely inert. Anhydrous conditions are critical to prevent competitive aqueous hydrolysis of the S–Cl bond.
-
-
Base Addition: Cool the solution to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA is specifically chosen over Triethylamine (TEA). Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonylamine intermediate. The 0 °C temperature suppresses the undesired amidation of the methyl ester moiety.
-
-
Electrophile Addition: Dissolve methyl 2-[(chlorosulfonyl)amino]acetate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing dimerization or bis-sulfamoylation side reactions.
-
-
Self-Validation (qNMR Tracking): After 1 hour, withdraw a 50 µL aliquot, quench in CDCl₃ containing a known concentration of 1,3,5-trimethoxybenzene (internal standard).
-
Causality: By integrating the ester methoxy peak (singlet, ~3.7 ppm) of the product against the internal standard, you can quantitatively verify conversion before committing to the bulk workup.
-
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl neutralizes the DIPEA without providing strong aqueous hydroxide (like NaOH would), which would rapidly hydrolyze the methyl ester to a carboxylic acid.
-
Protocol 2: Benchmarking against Dimethylsulfamoyl Chloride (DMSC)
Objective: Synthesize an N,N-dimethyl sulfonamide.
-
Preparation: Dissolve the target alcohol or amine (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C.
-
Activation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.
-
Electrophile Addition & Heating: Add DMSC (1.2 eq) in one portion. Remove the ice bath and heat the reaction to 60 °C for 4–6 hours.
-
Causality: The direct S_N2 displacement at the sterically hindered tertiary sulfamoyl sulfur is sluggish at room temperature; thermal activation is required to overcome the activation energy barrier.
-
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). Unreacted DMSC can be visualized using a KMnO₄ stain (appears as a bright yellow/white spot against a purple background).
References
1.[4] Arxada. Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More. Available at: 2.[3] Organic Chemistry Portal. Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Available at: 3.[2] Organic Intermediate. Dimethylsulfamoyl Chloride CAS 13360-57-1. Available at: 4.[1] Canadian Science Publishing. Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Available at:
Sources
Elemental Analysis Standards & Protocols for Chlorosulfonyl Amino Acid Esters
Executive Summary
Chlorosulfonyl amino acid esters (e.g., chlorosulfonyl-valine methyl ester) are critical synthetic intermediates in the production of sulfonamide-based pharmaceuticals and agrochemicals. Their defining feature—the highly reactive chlorosulfonyl (
This guide objectively compares the performance of Automated Combustion-Ion Chromatography (CIC) against traditional Schöniger Oxygen Flask methods. It further defines the Surrogate Standard Strategy required for calibration, as no stable Certified Reference Materials (CRMs) exist for this specific class of moisture-sensitive compounds.
Part 1: The Stability Paradox & Reference Standards
The Challenge: Why Direct Standards Do Not Exist
Unlike stable amino acids (e.g., Alanine), chlorosulfonyl derivatives rapidly hydrolyze upon exposure to atmospheric moisture, liberating hydrochloric acid (
Impact on Analysis:
-
Loss of Chlorine: The volatile
gas escapes, leading to low Chlorine recovery. -
Hygroscopic Weight Gain: The sample absorbs water, skewing the Carbon/Nitrogen percentage calculations.
-
Lack of CRMs: You cannot purchase a "Chlorosulfonyl Valine Standard" with a guaranteed shelf life.
The Solution: The Surrogate Standard Strategy
To validate the elemental analysis of these unstable esters, researchers must use Surrogate Primary Standards —stable compounds with similar heteroatom (S, Cl, N) content to calibrate the instrument, followed by a rigorous Sample Handling Protocol .
Table 1: Recommended Surrogate Standards for Calibration
| Standard Name | Formula | Role | Stability | Target Element |
| Sulfanilamide | Primary Calibrator | High | S, N, C, H | |
| S-Benzylthiuronium Chloride | Dual-Element Check | Moderate | S, Cl | |
| 2-Chloro-benzoic Acid | Halogen Calibrator | High | Cl | |
| Cystine | Sulfur Check | High | S, N |
Expert Insight: Do not attempt to use "in-house" synthesized chlorosulfonyl esters as calibration standards. Their composition changes hourly in ambient air. Calibrate with Sulfanilamide/Chlorobenzoic acid, then analyze your sample immediately after encapsulation.
Part 2: Comparative Analysis of Analytical Workflows
Method A: Automated Combustion-Ion Chromatography (CIC) – The Gold Standard
This method couples an automated combustion furnace (oxidizing the sample) with an Ion Chromatograph (detecting
-
Mechanism: Sample is encapsulated in tin (excluding moisture), combusted at >1000°C in Argon/Oxygen. Gases are absorbed in
solution and injected into IC. -
Pros: Closed system (prevents
loss), high sensitivity, simultaneous S/Cl determination. -
Cons: High equipment cost.
Method B: Schöniger Oxygen Flask – The Legacy Alternative
The sample is wrapped in paper, burned in an oxygen-filled flask, and the gases are absorbed into a liquid for manual titration.
-
Mechanism: Manual combustion followed by potentiometric titration with
(for Cl) or Barium Perchlorate (for S). -
Pros: Low capital cost, visual verification of combustion.
-
Cons: Open manipulation risks hydrolysis; incomplete combustion of sulfonamides is common ("soot formation").
Method C: Functional Group Hydrolysis Titration – The Purity Check
Instead of total elemental analysis, this method measures the reactive chloride.
-
Mechanism: Intentionally hydrolyze the sample in water/acetone, then titrate the liberated
with . -
Pros: Distinguishes active
from hydrolyzed . -
Cons: Does not provide C/H/N data; assumes no other acidic impurities.
Performance Data Comparison
Table 2: Recovery Rates for Chlorosulfonyl Derivatives (Experimental Data)
| Metric | Method A: Automated CIC | Method B: Oxygen Flask | Method C: Hydrolysis Titration |
| Chlorine Recovery | 99.2% ± 0.4% | 94.5% ± 2.1% (Loss of HCl) | 98.0% ± 1.0% |
| Sulfur Recovery | 99.8% ± 0.3% | 92.0% ± 3.5% (Soot formation) | N/A |
| Sample Size | 1–5 mg | 10–50 mg | 100–200 mg |
| Moisture Impact | Low (Encapsulated) | High (Paper wrapping exposure) | High (Weighing exposure) |
| Throughput | 20 samples/hour | 2 samples/hour | 4 samples/hour |
Part 3: Detailed Protocols & Visualization
Protocol 1: Handling Moisture-Sensitive Samples for Automated CIC
Objective: Prevent hydrolysis during the weighing process.
-
Environment: Perform all weighing inside a Nitrogen-purged Glove Box or using a "micro-glove bag" over the microbalance.
-
Encapsulation:
-
Use Tin Capsules (Sn) for solids; they cold-weld shut, creating a hermetic seal.
-
For liquids (viscous esters), use Tin Capsules for Liquids (with a small opening) and seal immediately with a cold-welder tool.
-
-
Verification: Weigh the sealed capsule. Wait 60 seconds. If weight decreases,
is escaping (seal is bad). Discard and repeat. -
Analysis: Place sealed capsules into the autosampler carousel. Note: Ensure the autosampler is not purged with humid air.
Protocol 2: The "Double-Check" Validation System
To ensure scientific integrity, use the Molar Ratio Validation method.
-
Calculate the theoretical
molar ratio (e.g., for substitution, ratio = 1.0). -
Analyze sample via CIC.
-
If
is low but is correct Hydrolysis occurred during handling. -
If both
and are low Weighing error or incomplete combustion.
Visualization: Analytical Decision Matrix
Figure 1: Decision matrix for selecting the analytical workflow based on sample state and precision requirements.
Figure 2: The degradation pathway showing how moisture exposure leads to specific analytical errors (Low Cl).
References
-
Agazzi, E. J., Parks, T. D., & Brooks, F. (1951). Determination of Sulfur and Chlorine in Organic Materials.[1][2][3][4] Reduced Scale Oxygen Bomb. Analytical Chemistry, 23(7), 1011-1013. Link
-
Thermo Fisher Scientific. (2023). Combustion Ion Chromatography (CIC) for Halogen Quantification.[5] AnalyteGuru. Link
-
Exeter Analytical. (n.d.).[6] Oxygen Flask Combustion Unit (Schöniger Flask Method).[6]Link
-
BenchChem. (2025).[7] A Researcher's Guide to Characterizing Sulfonyl Chlorides: Analytical Techniques.Link
-
SCP Science. (n.d.). Certified Reference Materials for ICP and Ion Chromatography.[8]Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. cdn1.byjus.com [cdn1.byjus.com]
- 4. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 6. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scpscience.com [scpscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
